Cy3-PEG3-endo-BCN
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C49H67ClN4O6 |
|---|---|
Molecular Weight |
843.5 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C49H66N4O6.ClH/c1-48(2)40-20-12-14-22-42(40)52(5)44(48)24-17-25-45-49(3,4)41-21-13-15-23-43(41)53(45)29-16-8-11-26-46(54)50-27-30-56-32-34-58-35-33-57-31-28-51-47(55)59-36-39-37-18-9-6-7-10-19-38(37)39;/h12-15,17,20-25,37-39H,8-11,16,18-19,26-36H2,1-5H3,(H-,50,51,54,55);1H/t37-,38+,39?; |
InChI Key |
UIQKWAHCRHXAHX-QZYPJSSZSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Excitation and Emission Spectra of Cy3-PEG3-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of the fluorescent probe Cy3-PEG3-endo-BCN. This molecule combines the well-characterized cyanine dye, Cy3, with a polyethylene glycol (PEG) linker and a bicyclononyne (BCN) moiety for click chemistry applications. Understanding its excitation and emission characteristics is fundamental for its effective use in various research and drug development applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Core Spectral Properties of the Cy3 Fluorophore
The fluorescent properties of this compound are primarily determined by the Cy3 fluorophore. While conjugation to other molecules can cause minor shifts in the spectra, the core characteristics remain largely consistent. Cy3 is known for its brightness and relatively high photostability.[1]
Quantitative Spectral Data
The excitation and emission maxima for the Cy3 fluorophore are summarized in the table below. These values are crucial for selecting appropriate excitation sources (e.g., lasers, LEDs) and emission filters to maximize signal detection and minimize crosstalk in multi-color imaging experiments.
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | ~550 - 555 nm | [1][2][3][] |
| Emission Maximum (λem) | ~568 - 570 nm |
Note: The exact excitation and emission maxima can be influenced by the local chemical environment, including solvent polarity and conjugation to biomolecules.
Experimental Protocol: Measurement of Excitation and Emission Spectra
To empirically determine the spectral characteristics of this compound in a specific experimental context, the following protocol can be employed.
Objective: To measure the fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum of Cy3 (~570 nm).
-
Set the excitation monochromator to scan a range of wavelengths (e.g., 450 nm to 570 nm).
-
Record the fluorescence intensity at each excitation wavelength. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Set the emission monochromator to scan a range of wavelengths starting just above the excitation wavelength to avoid scattered light (e.g., 560 nm to 700 nm).
-
Record the fluorescence intensity at each emission wavelength. The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
-
Data Analysis:
-
Plot fluorescence intensity versus wavelength for both the excitation and emission scans.
-
Identify and report the peak wavelengths for excitation and emission.
-
Visualizing Molecular Processes and Structure
Diagrams are essential tools for conceptualizing the photophysical processes and the molecular architecture of this compound.
Fluorescence Excitation and Emission Pathway
The following diagram illustrates the Jablonski diagram, a representation of the electronic transitions involved in fluorescence. An electron in the ground state (S₀) is excited to a higher energy singlet state (S₁) by absorbing a photon. After rapid vibrational relaxation to the lowest vibrational level of S₁, the electron returns to the ground state, emitting a photon of lower energy (longer wavelength).
Caption: Jablonski diagram illustrating fluorescence excitation and emission.
Molecular Structure of this compound
The structure below depicts the three key components of the molecule: the Cy3 fluorophore, the PEG3 linker, and the endo-BCN reactive group. The PEG linker enhances solubility and provides spatial separation between the dye and any conjugated molecule, while the endo-BCN group allows for copper-free click chemistry reactions with azide-containing molecules.
Caption: Schematic of the this compound molecular structure.
References
The Lynchpin of Bioconjugation: A Technical Guide to the PEG3 Linker in Cy3-PEG3-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the polyethylene glycol (PEG) linker in the trifunctional molecule, Cy3-PEG3-endo-BCN. This reagent is a cornerstone in modern bioconjugation, enabling the precise attachment of the vibrant orange-fluorescent Cy3 dye to biomolecules through a highly efficient and bioorthogonal click chemistry reaction. Understanding the contribution of each component of this molecule is paramount for its effective application in research, diagnostics, and therapeutic development.
Core Components and Their Synergy
The this compound molecule is an elegant assembly of three distinct functional moieties, each contributing to its overall utility:
-
Cy3 (Cyanine3): A fluorescent reporter dye known for its brightness and photostability. It allows for sensitive detection and visualization of the labeled biomolecule.
-
endo-BCN (endo-Bicyclo[6.1.0]nonyne): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction enables covalent labeling in complex biological systems without the need for cytotoxic copper catalysts.
-
PEG3 Linker: A short, hydrophilic polyethylene glycol chain that acts as a flexible spacer between the Cy3 dye and the BCN reactive group.
This guide focuses specifically on the multifaceted role of the PEG3 linker , a component that is crucial for the optimal performance of the entire molecule.
The Pivotal Role of the PEG3 Linker
The inclusion of a PEG linker, in this case, a chain of three ethylene glycol units, is a deliberate design choice that imparts several advantageous properties to the this compound reagent and its subsequent bioconjugates.
Enhanced Solubility and Reduced Aggregation
One of the primary functions of the PEG3 linker is to enhance the aqueous solubility of the otherwise hydrophobic Cy3 and BCN moieties. This is critical for biological applications where reactions are typically performed in aqueous buffers. By preventing aggregation, the PEG3 linker ensures that the reagent is readily available for reaction and that the resulting bioconjugate remains soluble and functional.
Minimized Steric Hindrance
The PEG3 linker provides a flexible spacer that physically separates the bulky Cy3 dye from the BCN reactive group and, subsequently, from the target biomolecule. This separation minimizes steric hindrance, allowing the BCN group to efficiently react with an azide-modified target. Without this spacer, the proximity of the large dye molecule could impede the approach of the azide, leading to lower labeling efficiency.
Improved Biocompatibility and Pharmacokinetics
For in vivo applications, PEGylation is a well-established strategy to improve the biocompatibility and pharmacokinetic profile of molecules. The hydrophilic nature of the PEG linker can help to reduce non-specific binding and shield the bioconjugate from proteolytic degradation, potentially increasing its circulation half-life. While a short PEG3 linker has a modest effect compared to longer PEG chains, it still contributes to a more biocompatible final product.
Preservation of Biological Activity
By creating distance between the label and the biomolecule, the PEG3 linker reduces the likelihood that the Cy3 dye will interfere with the biological activity of the target protein, nucleic acid, or other biomolecule. This is particularly important when labeling sensitive sites such as enzyme active sites or receptor binding domains.
Quantitative Data for this compound Components
The following tables summarize key quantitative data for the components of this compound, providing a reference for experimental design and analysis.
| Parameter | Typical Value | Reference(s) |
| Cy3 Fluorophore | ||
| Excitation Maximum (λex) | ~554 nm | [1] |
| Emission Maximum (λem) | ~568 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.04 - 0.24 (highly environment-dependent) | [3] |
| Parameter | Typical Value | Reference(s) |
| endo-BCN Reactivity | ||
| Second-Order Rate Constant (k₂) with Benzyl Azide | 0.012 - 0.15 M⁻¹s⁻¹ | |
| Second-Order Rate Constant (k₂) with 2-azidoethanol | 0.19 M⁻¹s⁻¹ (with PEGylated BCN) |
Experimental Protocols
This section provides a detailed methodology for a key experiment involving the use of a BCN-functionalized fluorescent probe to label an azide-modified protein.
Protocol: Fluorescent Labeling of an Azide-Modified Protein using SPAAC
This protocol outlines the steps for conjugating a BCN-containing fluorescent dye, such as this compound, to a protein that has been pre-modified to contain an azide group.
Materials:
-
Azide-modified protein (1-5 mg/mL in an azide-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns or size-exclusion chromatography (SEC) system
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE materials
-
Fluorescence gel scanner
-
Coomassie Blue stain
Procedure:
-
Preparation of Reagents:
-
Protein Solution: Ensure the azide-modified protein is in an azide-free buffer at a concentration of 1-5 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.
-
Note: The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 10% (v/v) to minimize the risk of protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For proteins that are sensitive to room temperature incubation, the reaction can be performed at 4°C for 12-24 hours.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound from the labeled protein using a spin desalting column or by size-exclusion chromatography.
-
Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column.
-
If using a spin desalting column, centrifuge according to the manufacturer's instructions to collect the purified, fluorescently labeled protein. If using an SEC system, collect the fractions corresponding to the protein peak.
-
-
Analysis of the Conjugate:
-
SDS-PAGE Analysis:
-
Run the purified sample on an SDS-PAGE gel.
-
Visualize the fluorescently labeled protein by imaging the gel using a fluorescence scanner with appropriate excitation and emission filters for Cy3.
-
Subsequently, stain the gel with a total protein stain like Coomassie Blue to confirm the presence and purity of the protein.
-
-
Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for using this compound.
References
An In-depth Technical Guide to the Mechanism of Cy3-PEG3-endo-BCN in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cy3-PEG3-endo-BCN, a fluorescent probe widely utilized in bioorthogonal chemistry. The guide details its mechanism of action in strain-promoted azide-alkyne cycloaddition (SPAAC), presents key quantitative data, and offers detailed experimental protocols for its application in bioconjugation and cellular imaging.
Introduction to this compound
This compound is a powerful molecular probe designed for the fluorescent labeling of biomolecules in complex biological systems. It is comprised of three key components:
-
Cy3 (Cyanine 3): A bright and photostable fluorescent dye that emits in the orange-red region of the visible spectrum (excitation/emission maxima ~550/570 nm). This allows for sensitive detection in a variety of fluorescence-based applications.
-
PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene glycol linker. The PEG spacer enhances the water solubility of the molecule, reduces non-specific binding, and minimizes steric hindrance, thereby improving accessibility to the target biomolecule.
-
endo-BCN (endo-Bicyclo[6.1.0]nonyne): A highly strained cyclooctyne that serves as the reactive handle for "click chemistry." The significant ring strain of the BCN moiety allows it to react rapidly and specifically with azides without the need for a cytotoxic copper catalyst.
This unique combination of a bright fluorophore, a biocompatible linker, and a highly reactive bioorthogonal handle makes this compound an ideal tool for a wide range of applications, including proteomics, drug discovery, and molecular imaging.
The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The functionality of this compound is centered around the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a cornerstone of bioorthogonal chemistry.[1] This reaction involves the covalent ligation of the strained alkyne (BCN) with an azide-modified biomolecule to form a stable triazole linkage.
The key features of the SPAAC mechanism are:
-
Bioorthogonality: The BCN and azide groups are abiotic and do not react with naturally occurring functional groups found in biological systems, ensuring high specificity of labeling.
-
Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it suitable for live-cell and in vivo applications.[1]
-
High Reaction Kinetics: The high ring strain of the BCN molecule significantly lowers the activation energy of the cycloaddition reaction, leading to rapid ligation under physiological conditions (room temperature, aqueous buffers).
-
Irreversible Reaction: The formation of the triazole ring is a highly favorable and irreversible reaction, resulting in a stable covalent bond between the probe and the target molecule.
The endo-diastereomer of BCN is often preferred in bioorthogonal reactions due to its slightly higher reactivity compared to the exo-diastereomer.
Quantitative Data: Reaction Kinetics
| Reactants | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Solvent System | Reference |
| endo-BCN + Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [2] |
| endo-BCN + Primary Azide (2-azidoethanol) | ~0.012 - 0.024 | Not specified | [3] |
| endo-BCN + Secondary Azide (2-azidopropanol) | ~0.012 - 0.024 | Not specified | [3] |
| endo-BCN + Tertiary Azide (2-azido-2-methylpropanol) | ~0.012 - 0.024 | Not specified |
Note: The presence of the Cy3 and PEG3 moieties may have a minor influence on the reaction kinetics due to steric effects, but the values presented provide a strong indication of the expected reaction rates.
Experimental Protocols
General Protein Labeling via SPAAC
This protocol describes the general procedure for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.
-
This compound, dissolved in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).
-
Spin desalting columns or other protein purification systems (e.g., dialysis).
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is at a suitable concentration (typically 1-10 mg/mL) in an azide-free buffer.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time may vary depending on the protein and should be determined empirically.
-
Purification: Remove the unreacted this compound from the labeled protein using a spin desalting column, dialysis, or size-exclusion chromatography.
-
Quantification: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).
Cell Surface Labeling and Imaging
This protocol outlines the steps for labeling cell surface glycoproteins that have been metabolically tagged with an azide-containing sugar.
Materials:
-
Cells cultured with an azide-containing sugar analog (e.g., Ac₄ManNAz) for 24-48 hours.
-
This compound.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with an appropriate azide-containing sugar analog to introduce azide groups onto cell surface glycoproteins.
-
Cell Preparation: Gently wash the cells twice with ice-cold PBS to remove residual media.
-
Labeling: Prepare a solution of this compound in a biocompatible buffer (e.g., PBS) at a final concentration of 25-100 µM. Incubate the cells with the labeling solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted probe.
-
Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Mount the cells with a suitable mounting medium and visualize the Cy3 fluorescence using a fluorescence microscope with appropriate filter sets.
Mandatory Visualizations
Mechanism of SPAAC
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow for Cell Surface Labeling
Caption: Workflow for cell surface glycoprotein labeling using this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Bioorthogonal Labeling with Cy3-PEG3-endo-BCN
This guide provides a comprehensive overview of this compound, a fluorescent probe designed for bioorthogonal labeling applications. It details the chemical components, reaction mechanisms, and experimental considerations for its use in advanced cellular imaging and molecular tracking.
Introduction to this compound
This compound is a bioorthogonal labeling reagent composed of three key functional moieties:
-
Cyanine 3 (Cy3) Dye: A bright, orange-fluorescent dye that serves as the reporter molecule.[1] It is well-suited for a variety of fluorescence microscopy applications due to its high quantum yield and photostability.[2][3]
-
Triethylene glycol (PEG3) Linker: A short, hydrophilic polyethylene glycol spacer. This linker enhances the water solubility of the molecule, reduces aggregation, and minimizes steric hindrance, thereby improving biocompatibility and accessibility to biological targets.[4]
-
endo-Bicyclononyne (endo-BCN): A strained cyclooctyne that enables rapid and specific covalent bond formation with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5] This reaction is a cornerstone of bioorthogonal chemistry, as it proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.
The combination of these components makes this compound a powerful tool for the fluorescent labeling of azide-modified biomolecules, such as proteins, glycans, and nucleic acids, in living cells and other complex biological systems.
Physicochemical and Fluorescent Properties
The performance of this compound in labeling experiments is dictated by the properties of its constituent parts. The following tables summarize key quantitative data for the Cy3 fluorophore and the BCN reactive group.
| Property | Value | References |
| Cy3 Fluorophore | ||
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Recommended Laser Line | 532 nm | |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | |
| Appearance | Orange | |
| pH Sensitivity | Insensitive over a broad range |
| Property | Value | References |
| endo-BCN Reactivity | ||
| Second-Order Rate Constant (k₂) with Benzyl Azide in CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ | |
| Second-Order Rate Constant (k₂) with Benzyl Azide in CD₃CN | 0.14 M⁻¹s⁻¹ |
The SPAAC Bioorthogonal Reaction
This compound utilizes the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction for covalent labeling. This reaction is a type of [3+2] cycloaddition between the strained alkyne (endo-BCN) and an azide-modified target molecule. The high ring strain of the BCN moiety significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, which is required for the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting product is a stable triazole linkage.
The bioorthogonal nature of this reaction stems from the fact that both the cyclooctyne and the azide functional groups are largely absent from and non-reactive with native biological molecules. This ensures that the labeling is highly specific to the intended targets.
Reaction Mechanism
The diagram below illustrates the SPAAC reaction between this compound and an azide-modified biomolecule.
Experimental Protocols
The following are generalized protocols for the bioorthogonal labeling of proteins in living cells. Optimal conditions, such as probe concentration and incubation times, should be determined empirically for each specific application.
Metabolic Labeling of Cellular Proteins with an Azide-Containing Amino Acid
This step introduces the azide handle into the target biomolecules.
Materials:
-
Azide-modified amino acid (e.g., azidohomoalanine (AHA) to label newly synthesized proteins)
-
Appropriate cell culture medium (methionine-free medium for AHA labeling)
-
Cells of interest
Protocol:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium.
-
Incubate the cells in the methionine-free medium for 1-2 hours to deplete intracellular methionine pools.
-
Supplement the methionine-free medium with the azide-modified amino acid (e.g., 50-100 µM AHA).
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of the azide-modified amino acid into newly synthesized proteins.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated azide-modified amino acid.
Fluorescent Labeling with this compound
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) for stock solution preparation
-
PBS or other suitable imaging buffer
-
Fixative (e.g., 4% paraformaldehyde in PBS), if desired
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if labeling intracellular targets
Protocol:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Store protected from light at -20°C.
-
Dilute the this compound stock solution to the desired final concentration (typically 1-20 µM) in pre-warmed cell culture medium or PBS.
-
Add the this compound solution to the azide-labeled cells.
-
Incubate for 30-120 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and target abundance.
-
Wash the cells three times with PBS to remove any unreacted probe.
-
(Optional) If imaging fixed cells, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
(Optional) If labeling intracellular targets in fixed cells, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells again with PBS.
-
The cells are now ready for fluorescence imaging. Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
Experimental Workflow Diagram
The logical flow of a typical bioorthogonal labeling experiment is depicted below.
Applications and Considerations
Applications:
-
Proteomics: Visualization and identification of newly synthesized proteins.
-
Glycobiology: Labeling and tracking of glycans in living cells.
-
Drug Development: Tracking the localization and interaction of drug candidates.
-
Cell Biology: Studying dynamic cellular processes with high temporal and spatial resolution.
Important Considerations:
-
Reactivity with Thiols: While generally bioorthogonal, BCN can exhibit some cross-reactivity with thiols, such as glutathione, which is abundant in the cellular environment. This can be mitigated in some in vitro applications by the addition of low concentrations of β-mercaptoethanol.
-
endo vs. exo-BCN: The endo isomer of BCN is slightly more reactive in SPAAC reactions than the exo isomer.
-
Photostability: While Cy3 is relatively photostable, it is still susceptible to photobleaching during prolonged or intense imaging. Use of anti-fade mounting media and minimizing exposure time is recommended.
-
Controls: To ensure labeling specificity, it is crucial to include proper controls, such as cells that have not been treated with the azide-modified substrate but are still incubated with this compound.
Conclusion
This compound is a versatile and highly effective fluorescent probe for bioorthogonal labeling. Its bright and stable fluorescence, coupled with the rapid and specific reactivity of the endo-BCN moiety via the copper-free SPAAC reaction, makes it an invaluable tool for researchers in cell biology, chemical biology, and drug discovery. By following the outlined protocols and considering the experimental nuances, scientists can effectively harness the power of this reagent to visualize and interrogate complex biological systems.
References
- 1. lifetein.com [lifetein.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 4. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
A Technical Guide to Cy-PEG3-endo-BCN for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy3-PEG3-endo-BCN, a fluorescent probe designed for advanced cellular imaging applications. This document details the core principles of its application, experimental protocols, and quantitative data to facilitate its effective use in research and development.
Introduction to this compound
This compound is a fluorescent labeling reagent that combines the well-characterized cyanine dye, Cy3, with a bicyclo[6.1.0]nonyne (BCN) moiety through a polyethylene glycol (PEG) linker. This molecular design is optimized for bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the fluorescent labeling of biomolecules in living and fixed cells without the need for a copper catalyst, which can be toxic to cells.[1][2]
The Cy3 fluorophore provides a strong absorption and emission profile in the visible spectrum, making it compatible with standard fluorescence microscopy setups. The hydrophilic PEG3 linker enhances the solubility of the molecule in aqueous buffers and minimizes non-specific binding. The endo-isomer of BCN is a strained alkyne that reacts efficiently and specifically with azide-functionalized molecules.[3]
The primary application of this compound is in a two-step labeling strategy. First, a biomolecule of interest is metabolically or enzymatically tagged with an azide group. Subsequently, the cells are treated with this compound, which covalently attaches the Cy3 dye to the azide-modified biomolecule via the SPAAC reaction. This technique is particularly powerful for imaging glycans, proteins, and other cellular components that have been metabolically engineered to incorporate azide-containing precursors.[1][4]
Core Principles and Signaling Pathways
The utility of this compound in cellular imaging is rooted in the principles of bioorthogonal chemistry. This field of chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. The SPAAC reaction between the BCN group of the probe and an azide on a target biomolecule is a prime example of such a reaction.
A predominant application of this technology is in the field of glycobiology. Cellular glycans can be metabolically labeled by introducing unnatural sugar analogs containing an azide group. For instance, cells can be cultured with peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), which is processed by the cellular machinery and incorporated into sialic acid residues on cell surface glycoproteins.
dot
Quantitative Data
The following tables summarize the key quantitative parameters for this compound and its application in cellular imaging.
Table 1: Photophysical Properties of Cy3
| Property | Value | Notes |
| Excitation Maximum (λex) | ~555 nm | Can be efficiently excited by 532 nm or 561 nm lasers. |
| Emission Maximum (λem) | ~570 nm | Emits in the orange-red region of the spectrum. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Indicates a high probability of light absorption. |
| Quantum Yield (Φ) | 0.15 - 0.30 | The quantum yield can be influenced by the local environment. |
Table 2: Reaction Kinetics and Experimental Parameters
| Parameter | Value | Notes |
| SPAAC Reaction | ||
| Second-order rate constant (k₂) of endo-BCN with benzyl azide | ~0.29 M⁻¹s⁻¹ | Reaction kinetics can vary depending on the specific azide. |
| Metabolic Labeling | ||
| Azide-sugar (e.g., Ac₄ManNAz) concentration | 25 - 50 µM | Optimal concentration should be determined empirically for each cell type. |
| Incubation time | 24 - 72 hours | Allows for sufficient incorporation into cellular glycans. |
| Fluorescent Labeling | ||
| This compound concentration | 5 - 20 µM | Higher concentrations may increase background fluorescence. |
| Incubation time | 30 - 60 minutes | Shorter times are often sufficient due to the rapid kinetics of SPAAC. |
Experimental Protocols
The following are detailed protocols for live-cell and fixed-cell imaging using this compound for the detection of metabolically labeled glycans.
Live-Cell Imaging Protocol
dot
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Hoechst 33342 (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for Cy3 and Hoechst.
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency.
-
Metabolic Labeling: a. Prepare a stock solution of Ac₄ManNAz in sterile DMSO. b. Dilute the Ac₄ManNAz stock solution in complete cell culture medium to a final concentration of 25-50 µM. c. Replace the medium in the cell culture dish with the Ac₄ManNAz-containing medium. d. Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for metabolic incorporation of the azide sugar.
-
Washing: a. Gently aspirate the medium containing the azide sugar. b. Wash the cells twice with pre-warmed sterile PBS.
-
SPAAC Reaction: a. Prepare a stock solution of this compound in DMSO. b. Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-20 µM. c. Add the this compound solution to the cells. d. Incubate for 30-60 minutes at 37°C, protected from light.
-
Final Washes and Counterstaining: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed live-cell imaging medium. c. (Optional) If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 according to the manufacturer's protocol. d. Replace with fresh, pre-warmed live-cell imaging medium.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for Cy3 (and Hoechst, if used).
Fixed-Cell Imaging Protocol
dot
References
An In-Depth Technical Guide to endo-BCN Reagents: Key Features, Advantages, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of chemical biology, drug development, and bioconjugation, the need for precise, efficient, and biocompatible molecular tools is paramount. Among the arsenal of bioorthogonal chemistries, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful strategy for covalently linking molecules in complex biological environments without the need for toxic catalysts. At the forefront of this technology are bicyclo[6.1.0]nonyne (BCN) reagents, with the endo isomer, in particular, offering a unique combination of reactivity, stability, and hydrophilicity. This technical guide provides a comprehensive overview of the core features and advantages of endo-BCN reagents, detailed experimental protocols, and a quantitative comparison of their performance, empowering researchers to effectively integrate this versatile tool into their workflows.
Bicyclo[6.1.0]nonyne is a strained cyclooctyne that readily reacts with azides to form a stable triazole linkage. The inherent ring strain of the BCN molecule is the driving force behind its rapid, catalyst-free "click" reaction.[1] BCN exists as two diastereomers, exo and endo. While both are reactive, recent studies and applications have shown a preference for the endo-BCN diastereomer, which is often more commercially available and exhibits slightly higher reactivity.[2]
Key Features and Advantages of endo-BCN Reagents
The adoption of endo-BCN in a wide range of applications stems from a distinct set of features that offer significant advantages over other bioorthogonal reagents.
-
High Reactivity in Copper-Free Click Chemistry: endo-BCN participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that does not require a cytotoxic copper catalyst.[3] This is a critical advantage for in vivo studies and applications involving live cells, where copper toxicity is a significant concern.
-
Excellent Biocompatibility: The absence of a metal catalyst and the ability to react under mild, physiological conditions (aqueous buffers, neutral pH, and ambient temperature) make endo-BCN reagents highly biocompatible.[3]
-
High Chemoselectivity and Bioorthogonality: The azide and BCN groups are bioorthogonal, meaning they do not react with or interfere with other functional groups typically found in biological systems, such as amines and carboxyl groups.[3] This ensures highly specific conjugation to the intended target.
-
Favorable Kinetics: endo-BCN exhibits rapid reaction kinetics with azides, allowing for efficient labeling and conjugation even at low concentrations of reactants. The reaction typically proceeds to completion in a matter of hours at room temperature.
-
Enhanced Hydrophilicity: Compared to other cyclooctyne reagents like dibenzocyclooctyne (DBCO), BCN is more hydrophilic. This increased water solubility is beneficial for reactions in aqueous biological buffers and can help to reduce non-specific binding and aggregation of conjugates.
-
Stability: endo-BCN reagents and the resulting triazole linkage are stable under a wide range of conditions, ensuring the integrity of the bioconjugate during downstream applications and analysis. However, it's important to note that under certain conditions, such as in the presence of glutathione (GSH), BCN can show some instability.
-
Versatility: endo-BCN can be functionalized with a variety of reactive groups, such as NHS esters for targeting primary amines (e.g., lysine residues in proteins) or phosphoramidites for incorporation into oligonucleotides, making it a versatile tool for a broad range of bioconjugation applications.
Quantitative Data Summary
The performance of endo-BCN in SPAAC reactions can be quantified by its second-order rate constant (k₂), which provides a measure of the reaction speed. The following tables summarize key quantitative data for endo-BCN reagents.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| endo-BCN + Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | |
| exo-BCN + Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | |
| BCN + Fluoroalkyl Azide (PhOCF₂CF₂N₃) | 16-fold faster than non-fluorinated alkyl azide | THF/water (9:1) | |
| BCN + Tetrazole | 11,400 - 39,200 | Acetonitrile/Phosphate Buffer (1:1) |
| Parameter | Value | Conditions | Reference |
| Reaction Time for Oligonucleotide Conjugation | Quantitative completion in 75 minutes | Reaction of a 5'-BCN-modified oligonucleotide with desthiobiotin azide. | |
| Reaction Time for Antibody Conjugation | 1-4 hours | Reaction of an amine-containing protein with a BCN-NHS ester. | |
| Stability in the presence of GSH | Half-life of ~6 hours | Incubation with glutathione. | |
| Stability in Cell Lysate | Significant degradation after 24 hours | Incubation of BCN-functionalized fluorescent spheres in cell lysate. |
Experimental Protocols
This section provides detailed methodologies for common applications of endo-BCN reagents.
Protocol 1: Labeling of Proteins with endo-BCN-NHS Ester
This protocol describes the labeling of a protein with primary amines (e.g., lysine residues) using an endo-BCN-NHS ester.
Materials:
-
Protein solution (5-20 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS)
-
endo-BCN-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Glen Gel-Pak™)
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 5-20 mg/mL.
-
Prepare endo-BCN-NHS Ester Solution: Immediately before use, dissolve the endo-BCN-NHS ester in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction: Add the desired molar excess of the endo-BCN-NHS ester solution to the protein solution. Gently mix by pipetting.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight on ice.
-
Purification: Remove the unreacted endo-BCN-NHS ester and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the protein concentration (e.g., via A280) and quantifying the incorporated BCN moiety if a suitable analytical method is available.
Protocol 2: Modification of Oligonucleotides with endo-BCN
This protocol outlines the incorporation of an endo-BCN moiety into a synthetic oligonucleotide using a phosphoramidite building block during solid-phase synthesis.
Materials:
-
endo-BCN CE-phosphoramidite
-
Standard oligonucleotide synthesis reagents and CPG support
-
Automated DNA/RNA synthesizer
-
Deprotection solution (e.g., concentrated ammonium hydroxide)
-
Purification system (e.g., HPLC)
Procedure:
-
Synthesis: Incorporate the endo-BCN phosphoramidite at the desired position (5', 3', or internal) during standard automated solid-phase oligonucleotide synthesis.
-
Deprotection and Cleavage: Deprotect the oligonucleotide and cleave it from the solid support using the standard protocol for the other nucleobases used in the sequence.
-
Purification: Purify the BCN-modified oligonucleotide using a suitable method, such as reversed-phase or ion-exchange HPLC.
-
Characterization: Confirm the successful incorporation of the BCN moiety by mass spectrometry.
Visualizing Workflows and Pathways
Diagrams created with Graphviz (DOT language) to illustrate key processes.
Caption: General workflows for protein labeling and oligonucleotide modification with endo-BCN.
Caption: A generalized workflow for identifying protein-protein interactions using an endo-BCN probe.
Conclusion
endo-BCN reagents represent a powerful and versatile tool in the field of bioconjugation. Their high reactivity, biocompatibility, and favorable physicochemical properties have established them as a preferred choice for a wide range of applications, from fundamental biological research to the development of novel therapeutics such as antibody-drug conjugates. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to confidently and effectively utilize endo-BCN reagents in their work. As the field of chemical biology continues to evolve, the unique advantages of endo-BCN are poised to drive further innovation and discovery.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
In-Depth Technical Guide: Solubility and Storage of Cy3-PEG3-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and storage conditions for Cy3-PEG3-endo-BCN, a fluorescent probe used in bioconjugation and related applications. The information herein is compiled from available data for the compound and its close structural analogs, intended to provide a robust resource for laboratory use.
Introduction
This compound is a specialized chemical reagent that integrates a bright, orange-fluorescent Cy3 dye with a bicyclo[6.1.0]nonyne (BCN) moiety through a three-unit polyethylene glycol (PEG) spacer. The endo configuration of the BCN group, a strained alkyne, facilitates rapid and highly specific copper-free "click chemistry" reactions with azide-functionalized molecules. This process, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is a cornerstone of modern bioconjugation due to its bioorthogonality and mild reaction conditions. The inclusion of a hydrophilic PEG3 linker enhances the aqueous solubility of the molecule and minimizes potential steric hindrance during conjugation.
Physicochemical and Solubility Data
Precise quantitative solubility values for this compound are not widely published. The data presented below is a qualitative summary based on information available for structurally similar compounds. It is imperative for researchers to empirically determine the solubility for their specific experimental conditions, initially using a small quantity of the reagent.
Table 1: Physicochemical Properties
| Property | Value |
| Appearance | Solid |
Table 2: Qualitative Solubility Profile
| Solvent | Qualitative Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Dichloromethane (DCM) | Soluble | [2] |
| Water | Sparingly Soluble | [1] |
| Ethanol | Sparingly Soluble |
For aqueous buffers, the hydrophilic PEG3 spacer is designed to improve solubility; however, for higher concentrations, the use of a co-solvent such as DMSO may be necessary.
Storage and Stability
To ensure the long-term stability and performance of this compound, adherence to appropriate storage conditions is critical. Recommendations for both the solid compound and solutions are provided below, derived from data on analogous molecules.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations | Reference |
| Solid | -20°C | Up to 3 years | Store in a desiccated environment, protected from light. | |
| 4°C | Up to 2 years | For short-term storage; ensure protection from moisture and light. | ||
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; store under an inert atmosphere (e.g., nitrogen). | |
| -20°C | Up to 1 month | For shorter-term solution storage; inert atmosphere recommended. |
Note: Short-term transport of the solid material at ambient temperature is generally acceptable.
Experimental Protocol: General Labeling Procedure
The following section details a generalized protocol for the conjugation of this compound to an azide-modified biomolecule. This protocol should serve as a starting point and may require optimization based on the specific biomolecule and experimental goals.
Materials
-
Azide-functionalized biomolecule (e.g., protein, antibody, or oligonucleotide) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification resin or column appropriate for the biomolecule (e.g., spin desalting column, size-exclusion chromatography)
Stock Solution Preparation
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of, for example, 10 mM.
-
If not for immediate use, the stock solution should be aliquoted and stored at -80°C under an inert gas.
Labeling Reaction
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound stock solution. A molar excess of 2-10 fold of the dye reagent over the biomolecule is a typical starting point for optimization.
-
Ensure the final concentration of DMSO in the reaction mixture is kept to a minimum (ideally ≤10% v/v) to maintain the integrity of the biomolecule.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the Cy3 dye.
Purification
-
Following incubation, remove the unreacted this compound from the reaction mixture.
-
Select a purification method based on the properties of the biomolecule. For proteins, a spin desalting column is often sufficient for removing small molecule impurities.
-
The purified, labeled biomolecule is now ready for downstream applications.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key processes and logical workflows associated with the handling and use of this compound.
References
A Technical Guide to Cy3-PEG3-endo-BCN: Mechanism and Application in Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fluorescent probe Cy3-PEG3-endo-BCN, detailing its mechanism of action, core components, and its application in advanced cellular imaging and biomolecule tracking. We will cover the photophysical principles of the Cy3 fluorophore, the functional role of the PEG3 linker, and the bioorthogonal reactivity of the endo-BCN moiety. This document also includes detailed experimental protocols and data presented for practical laboratory use.
Core Concepts: Deconstructing this compound
The this compound probe is a sophisticated chemical tool designed for the specific fluorescent labeling of azide-modified biomolecules. Its functionality arises from the synergistic action of its three key components:
-
Cy3 (Cyanine3): A bright and photostable orange-red fluorescent dye.
-
PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene glycol linker.
-
endo-BCN (Bicyclo[6.1.0]nonyne): A highly strained cyclooctyne that enables copper-free "click chemistry."
The modular design of this probe allows for the covalent attachment of a vibrant fluorescent reporter (Cy3) to a target molecule of interest through a flexible, solubility-enhancing spacer (PEG3), driven by a highly specific and bioorthogonal chemical reaction (endo-BCN with an azide).
The Cy3 Fluorophore: A Workhorse in Fluorescence Imaging
Cy3 is a synthetic fluorescent dye from the cyanine family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings.[1][2] This conjugated system is responsible for its strong absorption and emission of light.
Mechanism of Fluorescence: The fluorescence of Cy3 is based on the principle of π-electron excitation.
-
Excitation: When a photon of light with a wavelength matching the absorption maximum of Cy3 (around 550-555 nm) strikes the molecule, it excites a π-electron from its ground state (S₀) to a higher energy singlet state (S₁).
-
Vibrational Relaxation: The excited electron rapidly loses some of its energy through non-radiative vibrational relaxation, descending to the lowest vibrational level of the S₁ state.
-
Emission: The electron then returns to the ground state (S₀), releasing the remaining energy as a photon of light. Due to the energy lost during vibrational relaxation, the emitted photon has a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as the Stokes shift. For Cy3, this emission occurs in the orange-red region of the spectrum, with a maximum around 570 nm.[1][2]
The fluorescence quantum yield of Cy3, a measure of the efficiency of this process, can be influenced by its local environment. For instance, its fluorescence is significantly enhanced when the dye's structure is rigidified, such as when it is attached to a biomolecule like DNA.[3]
The PEG3 Linker: Enhancing Biocompatibility and Functionality
The triethylene glycol (PEG3) spacer is a crucial component that bridges the Cy3 fluorophore and the BCN reactive group. This short, discrete PEG linker imparts several advantageous properties:
-
Increased Hydrophilicity: The PEG3 chain enhances the water solubility of the entire probe, which is critical for its use in aqueous biological buffers and for reducing non-specific binding and aggregation.
-
Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG linker ensures that the bulky Cy3 dye does not sterically hinder the interaction of the BCN group with its azide target.
-
Precise Spatial Control: The defined length of the PEG3 spacer provides a known distance between the fluorophore and the labeled biomolecule, which can be important in quantitative imaging applications like Förster Resonance Energy Transfer (FRET).
endo-BCN and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The endo-BCN moiety is the reactive handle of the probe. BCN is a cyclooctyne, a class of molecules with a highly strained eight-membered ring containing a triple bond. This ring strain is the driving force behind its reactivity in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Mechanism of SPAAC: SPAAC is a bioorthogonal "click chemistry" reaction, meaning it is highly specific, occurs under mild physiological conditions, and does not interfere with native biological processes.
-
High Ring Strain: The triple bond in the BCN ring is forced into a non-linear geometry, creating significant ring strain. This makes the alkyne highly reactive.
-
[3+2] Cycloaddition: The strained BCN alkyne readily reacts with an azide (-N₃) functional group in a [3+2] cycloaddition reaction.
-
Stable Triazole Formation: This reaction proceeds without the need for a cytotoxic copper catalyst and results in the formation of a stable, covalent triazole linkage between the this compound probe and the azide-modified target molecule. The 'endo' configuration of BCN is known for its high reactivity in SPAAC reactions.
Quantitative Data
The photophysical properties of a fluorescent probe are critical for designing and interpreting fluorescence microscopy experiments. The following table summarizes the key quantitative data for the Cy3 fluorophore. It is important to note that these properties, particularly the quantum yield, can be influenced by the conjugation to PEG and BCN, as well as the local environment of the labeled biomolecule.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 - 555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.15 (in solution) |
Note: The quantum yield of Cy3 can increase upon conjugation to biomolecules.
Experimental Protocols
This section provides detailed methodologies for the use of this compound in labeling azide-modified biomolecules in a cellular context, followed by fluorescence imaging.
Metabolic Labeling of Cellular Glycans with an Azide Sugar (Example)
This protocol describes the first step of a two-step labeling procedure: introducing an azide handle into cellular glycans.
-
Cell Culture: Plate cells on a suitable substrate (e.g., glass-bottom dishes for microscopy) and culture under standard conditions until they reach the desired confluency.
-
Preparation of Azide Sugar Stock: Prepare a stock solution of a peracetylated azide-modified sugar (e.g., tetraacetylated N-azidoacetylmannosamine, Ac₄ManNAz) in sterile DMSO.
-
Metabolic Incorporation: Add the azide sugar stock solution to the cell culture medium to achieve a final concentration typically in the range of 25-50 µM.
-
Incubation: Incubate the cells for 1-3 days under standard culture conditions to allow for the metabolic incorporation of the azide sugar into cellular glycans.
Labeling of Azide-Modified Cells with this compound
This protocol details the SPAAC reaction to fluorescently label the azide-modified cells.
-
Preparation of this compound Staining Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final working concentration (typically 5-25 µM).
-
-
Cell Preparation:
-
Wash the cells twice with pre-warmed PBS to remove any residual azide sugar from the medium.
-
-
Labeling Reaction:
-
Add the this compound staining solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the density of azide labeling.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS to remove any unbound probe. A blocking agent (e.g., 1% BSA in PBS) can be included in the wash buffer to reduce non-specific background fluorescence.
-
-
Fixation (Optional):
-
If required for the experimental design, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain, such as DAPI, for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Fluorescence Microscopy
-
Mounting: Mount the coverslip with an appropriate mounting medium.
-
Imaging: Visualize the labeled cells using a fluorescence microscope equipped with a suitable filter set for Cy3.
-
Excitation: Use a ~530-550 nm excitation filter or a 532 nm laser line.
-
Emission: Use a ~570-620 nm bandpass emission filter. A standard TRITC filter set is often suitable for Cy3 imaging.
-
-
Image Acquisition: Acquire images using appropriate exposure times and detector settings to obtain a good signal-to-noise ratio while minimizing photobleaching.
Visualizations
Molecular Structure and Labeling Reaction
The following diagram illustrates the chemical structure of the this compound probe and its reaction with an azide-modified biomolecule.
Caption: Reaction of this compound with an azide-modified biomolecule via SPAAC.
Mechanism of Fluorescence
This diagram outlines the photophysical process of Cy3 fluorescence.
Caption: Jablonski diagram illustrating the fluorescence mechanism of the Cy3 dye.
Experimental Workflow for Cellular Labeling
The following workflow diagram summarizes the key steps for labeling and imaging cells using this compound.
Caption: Workflow for fluorescent labeling of azide-modified cells.
References
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Labeling with Cy3-PEG3-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. This technique enables the precise tracking and quantification of proteins in complex biological systems, providing invaluable insights into their function, localization, and interactions. The use of bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized protein labeling by allowing for highly specific and efficient conjugation reactions under physiological conditions without the need for toxic catalysts.
This document provides a detailed protocol for labeling proteins with Cy3-PEG3-endo-BCN, a fluorescent probe that combines the bright and photostable Cy3 dye with a bicyclononyne (BCN) moiety for copper-free click chemistry. The inclusion of a polyethylene glycol (PEG) linker enhances the solubility and reduces aggregation of the labeled protein. The protocol is divided into two main stages: the introduction of an azide group onto the target protein and the subsequent SPAAC reaction with the this compound probe.
Principle of the Method
The labeling strategy is based on a two-step process. First, an azide (-N₃) group, a small and bioorthogonal chemical handle, is incorporated into the protein of interest. This can be achieved through several methods, each offering distinct advantages in terms of specificity and ease of implementation. The second step involves the reaction of the azide-modified protein with this compound. The strained triple bond of the BCN group reacts specifically and efficiently with the azide group in a [3+2] cycloaddition reaction to form a stable triazole linkage, covalently attaching the Cy3 dye to the protein.
Data Presentation
The following table summarizes key quantitative data related to the protein labeling protocol, providing a basis for experimental design and optimization.
| Parameter | Method/Condition | Typical Value/Range | Notes |
| Azide Incorporation Efficiency | Metabolic Labeling (AHA) | 42% - 90% | Efficiency can be cell-type and protein-dependent.[1] |
| Site-Specific (Unnatural Amino Acid) | >95% | Generally provides the highest and most homogenous incorporation. | |
| Enzymatic Labeling | High | Efficiency is dependent on the specific enzyme and substrate. | |
| SPAAC Reaction Conditions | Molar Excess of this compound | 2 - 30 fold | A 2-4 fold excess is often sufficient for purified proteins.[2] |
| Reaction pH | 6.0 - 9.0 | Physiological pH (7.4) is commonly used.[3] | |
| Reaction Temperature | 4°C - 37°C | Room temperature (25°C) is typical.[2] | |
| Reaction Time | 5 minutes - 48 hours | Dependent on reactant concentrations and protein accessibility.[2] | |
| Labeling Efficiency (SPAAC) | Purified Azido-Protein | >90% | Generally high due to the efficiency of the click reaction. |
| Protein Recovery (Post-Purification) | Size-Exclusion Chromatography | >85% | Dependent on the column and protein stability. |
| Conjugate Stability | Cy3-Protein Conjugate | Stable for weeks to months at -20°C or -80°C | Protect from light to prevent photobleaching. |
Experimental Protocols
Part 1: Introduction of an Azide Group into the Target Protein
This crucial first step renders the protein reactive towards the BCN-functionalized dye. The choice of method depends on the desired labeling strategy (site-specific vs. residue-specific) and the experimental system.
This method is suitable for labeling newly synthesized proteins in cell culture by introducing an amino acid analog containing an azide group. L-azidohomoalanine (AHA) is a commonly used analog of methionine.
Materials:
-
Methionine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Protocol:
-
Culture cells to the desired confluency (e.g., 70-80%).
-
Wash the cells with PBS and then incubate in methionine-free medium for 1 hour to deplete intracellular methionine stores.
-
Replace the medium with methionine-free medium supplemented with 50-100 µM AHA and incubate for the desired labeling period (e.g., 4-24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Quantify the protein concentration in the lysate. The azide-labeled proteome is now ready for the SPAAC reaction.
This advanced technique allows for the precise incorporation of an azide group at a specific site in the protein sequence using an engineered aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Expression system (e.g., E. coli or mammalian cells)
-
Plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the azide-containing UAA (e.g., p-azido-L-phenylalanine).
-
Azide-containing UAA.
Protocol:
-
Co-transform the expression host with the two plasmids.
-
Culture the cells in the presence of the azide-containing UAA.
-
Induce protein expression according to standard protocols.
-
Purify the azide-modified protein using appropriate chromatography techniques.
Specific enzymes can be used to introduce an azide group onto a protein. For example, formylglycine-generating enzyme (FGE) can convert a specific cysteine residue within a consensus sequence to a formylglycine, which can then be chemically converted to an azide.
Protocol:
-
Express and purify the protein containing the FGE consensus sequence.
-
Perform the in vitro enzymatic reaction with FGE to generate the formylglycine residue.
-
Chemically modify the formylglycine residue to an azide using an appropriate reagent (e.g., an aminooxy-azide compound).
-
Purify the azide-modified protein.
Part 2: SPAAC Reaction with this compound
This section details the copper-free click chemistry reaction to conjugate the Cy3 dye to the azide-modified protein.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound (dissolved in a compatible solvent like DMSO).
-
Reaction tubes.
-
Shaker/rotator.
Protocol:
-
Protein Preparation: Ensure the azide-modified protein is in a suitable buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Labeling Reaction:
-
To the azide-modified protein solution, add the this compound stock solution to achieve a final molar excess of 2- to 30-fold over the protein. A 2-4 molar excess is a good starting point for optimization.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature (25°C) for 4-24 hours with gentle shaking or rotation, protected from light. Reaction times can be optimized; for highly reactive systems, shorter incubation times may be sufficient.
-
-
Quenching (Optional): The reaction can be quenched by adding an excess of an azide-containing small molecule (e.g., sodium azide) to consume any unreacted this compound.
Part 3: Purification of the Labeled Protein
Purification is essential to remove unreacted this compound, which can interfere with downstream applications.
Method: Size-Exclusion Chromatography (SEC)
SEC is a highly effective method for separating the labeled protein from the smaller, unreacted dye molecule based on size.
Materials:
-
Size-exclusion chromatography column (e.g., Superdex 75 or similar, with a suitable fractionation range for the target protein).
-
Chromatography system (e.g., FPLC).
-
Appropriate chromatography buffer (e.g., PBS, pH 7.4).
Protocol:
-
Equilibrate the SEC column with the desired buffer.
-
Load the reaction mixture from the SPAAC reaction onto the column.
-
Run the chromatography, collecting fractions.
-
Monitor the elution profile by absorbance at 280 nm (for protein) and 550 nm (for Cy3).
-
Pool the fractions containing the labeled protein (which should show peaks at both wavelengths).
-
Concentrate the purified, labeled protein if necessary using a suitable spin concentrator.
-
Store the purified Cy3-labeled protein at -20°C or -80°C, protected from light.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for labeling proteins with this compound.
Signaling Pathway Example: PI3K/Akt Pathway
The following diagram illustrates a simplified PI3K/Akt signaling pathway, which is often studied using fluorescently labeled proteins to track their localization and interactions upon pathway activation. For instance, a Cy3-labeled Akt could be used to visualize its translocation to the plasma membrane.
Caption: Simplified PI3K/Akt signaling pathway.
References
Application Notes and Protocols for Live-Cell Imaging Using Cy3-PEG3-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for elucidating the dynamic processes that govern cellular function. A key challenge in this field is the ability to specifically label and visualize biomolecules in their native environment with minimal perturbation. The development of bioorthogonal chemistry has provided a suite of tools to address this challenge. One of the most prominent bioorthogonal reactions for live-cell applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of "click chemistry."
This application note provides a detailed guide for the use of Cy3-PEG3-endo-BCN, a fluorescent probe designed for live-cell imaging via SPAAC. This probe consists of three key components:
-
Cy3: A bright and photostable cyanine fluorophore that emits in the orange-red spectrum, making it suitable for multiplexing with other common fluorophores.[1]
-
endo-BCN: A bicyclo[6.1.0]nonyne, which is a strained alkyne that reacts efficiently and specifically with azides without the need for a cytotoxic copper catalyst.[2] The endo isomer has been shown to be slightly more reactive than the exo isomer.
-
PEG3: A short, hydrophilic polyethylene glycol linker that enhances the solubility of the probe in aqueous media and minimizes non-specific binding.
The combination of these features makes this compound an excellent tool for labeling a wide variety of azide-modified biomolecules—including proteins, glycans, and nucleic acids—in living cells.
Principle of the Method
The labeling strategy is a two-step process that leverages the cell's own metabolic machinery followed by a highly specific chemical ligation.
-
Metabolic Labeling: Cells are first incubated with a metabolic precursor that has been modified to contain an azide (-N₃) group. This precursor is taken up by the cells and incorporated into the target class of biomolecules. For example, an azide-modified amino acid can be used to label newly synthesized proteins, or an azide-modified sugar can be used to label glycans. The azide group is bioorthogonal, meaning it is chemically inert to the vast majority of functional groups found in biological systems.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): After metabolic incorporation of the azide, the cells are treated with this compound. The strained triple bond of the endo-BCN moiety reacts selectively with the azide group to form a stable triazole linkage. This reaction is highly efficient under physiological conditions (aqueous environment, neutral pH, and 37°C) and, crucially, does not require a copper catalyst, which is toxic to living cells. The result is the covalent attachment of the Cy3 fluorophore to the target biomolecule, enabling its visualization by fluorescence microscopy.
Data Presentation
The following table summarizes key quantitative data for the components of this compound and the SPAAC reaction. These values are useful for experimental design and data interpretation.
| Parameter | Value | Notes |
| Cy3 Fluorophore Properties | ||
| Excitation Maximum (λex) | ~554 nm | [3] |
| Emission Maximum (λem) | ~568 nm | [3] |
| Recommended Laser Line | 532 nm or 561 nm | [3] |
| Recommended Emission Filter | TRITC filter set (e.g., 586/14 nm) | |
| endo-BCN Reactivity | ||
| Second-Order Rate Constant (k₂) with Benzyl Azide | 0.29 M⁻¹s⁻¹ | This value can vary depending on the specific azide and reaction conditions. |
| General SPAAC Labeling Parameters | ||
| Typical Probe Concentration | 5 - 20 µM | Optimal concentration should be determined empirically for each cell type and application. |
| Typical Incubation Time | 30 - 60 minutes |
Experimental Protocols
The following protocols provide a general framework for the metabolic labeling and subsequent fluorescent tagging of biomolecules in live mammalian cells using this compound. It is highly recommended to optimize the concentrations and incubation times for your specific cell type and experimental goals.
Protocol 1: Metabolic Labeling of Cellular Proteins
This protocol describes the incorporation of an azide-modified amino acid, L-azidohomoalanine (AHA), into newly synthesized proteins.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) and culture until they reach the desired confluency (typically 70-80%).
-
Methionine Starvation (Optional but Recommended): To increase the efficiency of AHA incorporation, gently aspirate the complete culture medium, wash the cells once with pre-warmed sterile PBS, and replace it with pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.
-
AHA Labeling: Prepare a stock solution of AHA in sterile water or PBS. Add the AHA stock solution to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 4-8 hours at 37°C and 5% CO₂ to allow for the incorporation of AHA into newly synthesized proteins. For studies of proteins with slow turnover, a longer incubation time may be necessary.
-
Washing: Gently aspirate the AHA-containing medium and wash the cells three times with pre-warmed complete culture medium to remove any unincorporated AHA. The cells are now ready for SPAAC labeling with this compound.
Protocol 2: SPAAC Labeling of Azide-Modified Cells
This protocol describes the reaction of this compound with azide-modified cells.
Materials:
-
Azide-modified cells (from Protocol 1 or other metabolic labeling procedures)
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (serum-free medium is recommended for the labeling step to reduce background)
-
Live-cell imaging medium (e.g., phenol red-free medium)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare Labeling Medium: Immediately before use, dilute the this compound stock solution in pre-warmed serum-free culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally by performing a titration.
-
Labeling Reaction: Aspirate the wash medium from the azide-modified cells and add the labeling medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO₂, protected from light.
-
Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed complete culture medium to remove any unreacted probe.
-
Prepare for Imaging: Replace the final wash medium with pre-warmed live-cell imaging medium. The cells are now ready for visualization.
Protocol 3: Live-Cell Imaging
This protocol provides general guidelines for imaging the Cy3-labeled cells.
Materials and Equipment:
-
Fluorescence microscope equipped for live-cell imaging (with an environmental chamber to maintain 37°C and 5% CO₂)
-
Laser line suitable for Cy3 excitation (e.g., 532 nm or 561 nm)
-
TRITC or Cy3 filter set
-
Objective lens appropriate for the desired resolution
Procedure:
-
Microscope Setup: Place the imaging vessel on the microscope stage within the pre-warmed and humidified environmental chamber. Allow the cells to equilibrate for at least 15 minutes before imaging.
-
Image Acquisition:
-
Locate the cells of interest using brightfield or phase-contrast microscopy.
-
Excite the Cy3 fluorophore using the appropriate laser line and collect the emitted fluorescence through the TRITC/Cy3 filter set.
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.
-
For time-lapse imaging, consider using an autofocus system to maintain focus over time and acquire images at the desired intervals.
-
-
Control Experiments: To ensure the specificity of the labeling, it is crucial to include the following controls:
-
No Azide Control: Cells that have not been treated with the azide-containing metabolic precursor but are subjected to the same labeling and imaging conditions with this compound. This will reveal any non-specific binding of the probe.
-
No BCN Control: Azide-modified cells that are not treated with this compound. This will assess the level of cellular autofluorescence in the Cy3 channel.
-
Mandatory Visualizations
References
Application Notes and Protocols for Cy3-PEG3-endo-BCN in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG3-endo-BCN is a fluorescent probe designed for the specific labeling of azide-modified biomolecules in fluorescence microscopy applications. This reagent combines the bright and photostable Cy3 fluorophore with a bicyclo[6.1.0]nonyne (BCN) moiety through a hydrophilic polyethylene glycol (PEG) spacer. The endo isomer of BCN is known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction enables the covalent labeling of azide-containing molecules in complex biological systems, including live and fixed cells, with high specificity and efficiency, all without the need for a toxic copper catalyst.[1] The PEG3 linker enhances the water solubility of the probe and minimizes non-specific binding. These characteristics make this compound a valuable tool for visualizing and tracking a wide range of biomolecules, such as proteins, glycans, and nucleic acids, that have been metabolically or enzymatically functionalized with an azide group.
Data Presentation
The following table summarizes the key quantitative data for the Cy3 fluorophore. It is important to note that the quantum yield and photostability can be influenced by the local environment and the nature of the conjugated biomolecule.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~550 nm | Compatible with standard 532 nm or 561 nm laser lines.[2] |
| Emission Maximum (λem) | ~570 nm | Emits in the orange-red region of the spectrum.[2] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | High value contributes to the brightness of the fluorophore. |
| Fluorescence Quantum Yield (Φ) | 0.04 - 0.4 | Highly dependent on the environment. In aqueous solutions, the quantum yield is lower (~0.04), but it can increase significantly upon conjugation to biomolecules like DNA (to 0.2-0.4).[3][4] |
| Photostability | Moderate to High | Cy3 is generally considered photostable, but photobleaching can occur with prolonged exposure to high-intensity light. The use of antifade reagents is recommended for demanding imaging applications. |
| Signal-to-Noise Ratio (SNR) | Variable | SNR is dependent on experimental conditions, including probe concentration, labeling efficiency, and imaging parameters. A higher SNR indicates better distinction between the fluorescent signal and background noise. |
Signaling Pathways and Experimental Workflows
Bioorthogonal Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of this compound's application lies in the SPAAC reaction. This reaction involves the [3+2] cycloaddition between the strained alkyne (BCN) of the probe and an azide group that has been introduced into a target biomolecule.
General Experimental Workflow for Cellular Imaging
The following diagram outlines the general workflow for labeling and imaging cells using this compound. This workflow is applicable to both live and fixed cell imaging, with specific steps detailed in the protocols below.
Experimental Protocols
Note: The following protocols are general guidelines and may require optimization for specific cell types and experimental conditions. It is recommended to perform a titration of the this compound concentration to find the optimal balance between signal intensity and background noise.
Protocol 1: Live-Cell Imaging of Azide-Modified Biomolecules
This protocol is suitable for visualizing dynamic processes in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides appropriate for microscopy.
-
Azide-modified precursor for metabolic labeling (e.g., Ac4ManNAz for glycans).
-
This compound.
-
Anhydrous DMSO.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Live-cell imaging medium.
Procedure:
-
Metabolic Labeling (if applicable):
-
Culture cells in the presence of an appropriate concentration of the azide-modified precursor for 24-72 hours. The optimal concentration and incubation time will depend on the cell type and the specific precursor used.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated azide precursor.
-
Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 5-25 µM.
-
Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
-
Imaging:
-
Replace the PBS with pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 2: Fixed-Cell Imaging of Azide-Modified Biomolecules
This protocol is suitable for high-resolution imaging of fixed cells and for immunofluorescence co-staining.
Materials:
-
Cells cultured on coverslips.
-
Azide-modified precursor for metabolic labeling (e.g., Ac4ManNAz for glycans).
-
This compound.
-
Anhydrous DMSO.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS (for permeabilization, optional).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Antifade mounting medium.
Procedure:
-
Metabolic Labeling (if applicable):
-
Follow step 1 from Protocol 1.
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (optional):
-
If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Labeling Reaction:
-
Prepare a working solution of 5-25 µM this compound in blocking buffer.
-
Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate Cy3 filter sets.
-
Mandatory Visualizations
Chemical Structure of this compound
Note: A visual representation of the chemical structure would be inserted here. As I am a text-based AI, I am unable to generate an image of the chemical structure directly. The DOT script above is a placeholder to illustrate how the components are linked.
References
Optimizing SPAAC Reactions with Cy3-PEG3-endo-BCN: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient use of Cy3-PEG3-endo-BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These guidelines are intended to help researchers optimize their bioconjugation strategies, leading to higher yields, improved signal-to-noise ratios, and more reliable results in various applications, including fluorescence imaging, flow cytometry, and the development of antibody-drug conjugates.
Introduction to this compound
This compound is a fluorescent labeling reagent that combines the bright and photostable cyanine dye, Cy3, with a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry. The endo isomer of BCN is noted for its high reactivity and participation in creating a more relaxed and open structure in the final conjugate, which can be advantageous when working with sterically hindered biomolecules.[1][2] A polyethylene glycol (PEG3) linker enhances the hydrophilicity of the molecule, which helps to reduce aggregation and minimize non-specific binding during labeling experiments in aqueous environments.[3][4][5]
The SPAAC reaction is a bioorthogonal ligation that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biological samples.
Key Features of this compound:
-
High Reactivity: The strained alkyne (BCN) readily reacts with azide-functionalized molecules.
-
Bright and Stable Fluorescence: The Cy3 fluorophore provides a strong and reliable signal.
-
Enhanced Solubility: The hydrophilic PEG3 linker improves solubility in aqueous buffers.
-
Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for use in living systems.
Optimizing SPAAC Reaction Conditions
Several factors can influence the efficiency of the SPAAC reaction. While the following data is based on studies with the related cyclooctyne, DBCO, the observed trends provide a strong starting point for optimizing reactions with BCN.
Buffer Selection and pH
The choice of buffer and its pH can significantly impact reaction kinetics. Generally, higher pH values tend to increase reaction rates, although this effect can be buffer-dependent.
| Buffer (pH) | Relative Reaction Rate | Key Considerations |
| PBS (7.0) | Baseline | Commonly used, but may not provide the fastest kinetics. |
| HEPES (7.0) | High | Often results in higher reaction rates compared to PBS at the same pH. |
| Borate (8.5-10) | Very High | Increased pH can significantly accelerate the reaction. |
| DMEM/RPMI | Moderate-High | Cell culture media can be used directly for live-cell labeling, with DMEM generally showing faster rates than RPMI. |
Recommendation: For initial experiments, a buffer with a pH in the range of 8.0-8.5 is recommended to enhance reaction speed. However, the stability of the biomolecule of interest at higher pH must be considered.
Temperature
SPAAC reactions are typically performed at room temperature (25°C) or physiological temperature (37°C). Increasing the temperature generally leads to a higher reaction rate.
| Temperature | Effect on Reaction Rate |
| 4°C | Slower |
| 25°C (Room Temp) | Moderate |
| 37°C | Faster |
Recommendation: Incubating the reaction at 37°C can be beneficial for achieving higher yields in a shorter time frame, provided the target molecule is stable at this temperature.
Reagent Concentrations
The rate of the bimolecular SPAAC reaction is dependent on the concentration of both the azide and the BCN reagent. Using a molar excess of the this compound reagent can drive the reaction to completion, particularly when labeling a low-abundance target. A 5- to 20-fold molar excess of the labeling reagent over the azide-modified biomolecule is a common starting point.
Experimental Protocols
General Workflow for Protein Labeling
This workflow outlines the basic steps for labeling an azide-modified protein with this compound.
Caption: General workflow for labeling an azide-modified protein with this compound.
Protocol 1: Labeling of an Azide-Modified Antibody
This protocol provides a method for labeling an antibody that has been functionalized with azide groups.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
This compound.
-
Anhydrous DMSO.
-
Reaction buffer (e.g., PBS, pH 8.5).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Prepare the Antibody:
-
Ensure the azide-modified antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
-
Prepare the this compound Stock Solution:
-
Briefly centrifuge the vial of this compound to collect the powder at the bottom.
-
Dissolve the reagent in anhydrous DMSO to a final concentration of 10 mM. Mix well by vortexing. This stock solution should be prepared fresh and protected from light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Mix gently by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate the reaction for 2-4 hours at room temperature or 1-2 hours at 37°C, protected from light. Gentle end-over-end mixing is recommended.
-
-
Purification:
-
Remove the unreacted this compound by running the reaction mixture through a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled antibody. The labeled antibody will typically be in the first colored fractions to elute.
-
-
Characterization and Storage:
-
Confirm the conjugation and assess the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Analyze the purity of the conjugate by SDS-PAGE. The labeled antibody will show a fluorescent band under appropriate illumination.
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C in single-use aliquots for long-term storage.
-
SPAAC Reaction Mechanism
The Strain-Promoted Azide-Alkyne Cycloaddition is a [3+2] cycloaddition reaction between a strained alkyne (BCN) and an azide, which forms a stable triazole linkage.
Caption: Schematic of the SPAAC reaction between an azide and BCN.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Low concentration of reactants.- Suboptimal buffer pH or temperature.- Short incubation time. | - Increase the molar excess of this compound.- Increase the pH of the reaction buffer to 8.0-8.5.- Increase the incubation temperature to 37°C.- Increase the incubation time. |
| Protein Aggregation | - High protein concentration.- Inappropriate buffer conditions.- Protein instability. | - Perform the reaction at a lower protein concentration.- Screen different buffers and pH values.- The PEG3 linker on the reagent is designed to minimize this issue. |
| High Background Signal | - Incomplete removal of unreacted dye. | - Ensure thorough purification, for example, by using a longer SEC column or performing a second purification step. |
Signaling Pathway Visualization
While SPAAC itself is a chemical reaction and not a signaling pathway, it is often used to label components of signaling pathways for visualization. The following diagram illustrates a hypothetical scenario where an azide-modified receptor on a cell surface is labeled with this compound to track its internalization, a common event in many signaling pathways.
Caption: Visualization of a cell surface receptor labeled via SPAAC for internalization studies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCN-PEG3-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Molecule Tracking using Cy3-PEG3-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy3-PEG3-endo-BCN for single-molecule tracking (SMT) experiments. This powerful tool enables the visualization and analysis of the dynamics of individual molecules in living cells and other biological systems, offering insights into fundamental biological processes and mechanisms of drug action.
Introduction
This compound is a fluorescent probe designed for the specific labeling of biomolecules in live-cell imaging and single-molecule studies. It combines a bright and photostable Cy3 fluorophore with a bicyclo[6.1.0]nonyne (BCN) moiety, which undergoes a highly specific and efficient copper-free click chemistry reaction with azide-functionalized molecules. The polyethylene glycol (PEG3) linker enhances solubility and minimizes non-specific interactions. This system is ideal for tracking the movement and behavior of individual proteins, lipids, or other biomolecules that have been metabolically or genetically engineered to contain an azide group.
The core of this technique lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that allows for the covalent labeling of target molecules in their native environment with minimal perturbation.[1][2][3] This specificity, combined with the photophysical properties of Cy3, makes this compound an excellent choice for demanding single-molecule tracking experiments.
Key Features and Applications
-
High Specificity: The bioorthogonal nature of the SPAAC reaction ensures that the Cy3 dye is attached only to the azide-modified target molecule, minimizing off-target labeling and background fluorescence.[1]
-
Biocompatibility: The copper-free reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging.[2]
-
Bright and Photostable Fluorophore: Cy3 is a well-characterized and widely used fluorophore with high quantum yield and photostability, enabling the tracking of single molecules for extended periods.
-
Hydrophilic Linker: The PEG3 spacer improves the water solubility of the probe and reduces the likelihood of aggregation and non-specific binding.
Applications in Research and Drug Development:
-
Understanding Protein Dynamics: Track the diffusion, transport, and localization of individual proteins on the cell surface or within intracellular compartments.
-
Receptor-Ligand Interactions: Investigate the binding kinetics and dynamics of drug candidates with their target receptors on the surface of living cells.
-
Membrane Organization and Dynamics: Study the behavior of individual lipids and proteins within the plasma membrane to understand the formation and function of microdomains.
-
Viral Trafficking: Visualize the entry, transport, and assembly of individual viral particles within host cells.
Quantitative Data
The following table summarizes typical diffusion coefficients for fluorescently labeled molecules in cellular environments, which can serve as a reference for data analysis in single-molecule tracking experiments. Note that the diffusion coefficient of a molecule labeled with this compound will depend on the size and nature of the target molecule, as well as the cellular environment.
| Molecule | Cellular Environment | Diffusion Coefficient (D) (µm²/s) | Reference |
| Free Cy3B dye | PBS buffer | 328 - 330 | |
| Small solutes (~1 kDa) | Mammalian cytosol | up to ~250 | |
| Epidermal Growth Factor Receptor (EGFR) | Plasma membrane | ~0.1 - 0.3 | |
| Somatostatin Receptor 3 (SSTR3) | Ciliary membrane | 0.25 |
Experimental Workflow and Protocols
The following section provides a generalized workflow and detailed protocols for labeling and imaging biomolecules using this compound for single-molecule tracking.
Experimental Workflow Diagram
Caption: Overall workflow for single-molecule tracking using this compound.
Detailed Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars
This protocol describes the introduction of azide groups into cell surface glycans using an azide-modified sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz (or other appropriate azide sugar)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy and grow to the desired confluency.
-
Preparation of Azide Sugar Stock: Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 50 mM).
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-72 hours under normal culture conditions to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated azide sugar. The cells are now ready for SPAAC labeling.
Protocol 2: SPAAC Labeling of Azide-Modified Cells with this compound
This protocol details the labeling of azide-modified cells with this compound.
Materials:
-
Azide-modified cells (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and 25 mM HEPES)
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Store protected from light at -20°C.
-
Labeling Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 100-500 nM. The optimal concentration should be determined empirically to achieve sparse labeling suitable for single-molecule tracking.
-
Labeling Reaction: Replace the PBS on the azide-modified cells with the labeling solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The incubation time may need to be optimized.
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Ready for Imaging: The cells are now labeled and ready for single-molecule tracking microscopy. It is recommended to proceed with imaging immediately.
Protocol 3: Single-Molecule Tracking Microscopy and Data Analysis
This protocol provides a general guideline for acquiring and analyzing single-molecule tracking data. The specific parameters will depend on the microscope setup and the biological question.
Instrumentation:
-
An inverted microscope equipped with a high numerical aperture objective (e.g., 100x, NA ≥ 1.45).
-
Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) illumination to minimize background fluorescence.
-
A 532 nm or 561 nm laser for excitation of Cy3.
-
An appropriate emission filter for Cy3 (e.g., 570-620 nm).
-
A sensitive, high-speed camera (e.g., EMCCD or sCMOS).
-
Environmental chamber to maintain cells at 37°C and 5% CO2 during imaging.
Image Acquisition:
-
Cell Mounting: Place the dish with the labeled cells on the microscope stage within the environmental chamber.
-
Focusing: Focus on the cell surface where the labeled molecules are located.
-
Illumination: Adjust the laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Image Streaming: Acquire a time-lapse series of images at a high frame rate (e.g., 20-100 Hz) for a duration of several seconds to minutes. The acquisition parameters should be optimized based on the diffusion speed of the molecule of interest.
Data Analysis:
-
Localization: Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, u-track) to detect and localize the fluorescent spots corresponding to single molecules in each frame with sub-pixel precision.
-
Tracking: Link the localized positions of each molecule across consecutive frames to reconstruct their trajectories.
-
Analysis: From the trajectories, calculate parameters such as:
-
Mean Squared Displacement (MSD): Plot the MSD as a function of time lag to determine the mode of motion (e.g., free diffusion, confined diffusion, directed motion).
-
Diffusion Coefficient (D): Calculate the diffusion coefficient from the initial slope of the MSD plot for freely diffusing molecules.
-
Confinement analysis: Analyze the trajectories to identify areas of confined movement.
-
Signaling and Labeling Pathway Diagram
Caption: Bioorthogonal labeling via SPAAC for single-molecule imaging.
References
Application Notes and Protocols for In Situ Labeling of Nucleic Acids Using Cy3-PEG3-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization and tracking of nucleic acids (DNA and RNA) within their native cellular environment are crucial for understanding fundamental biological processes, including gene expression, DNA replication and repair, and the mechanisms of disease. Bioorthogonal chemistry provides powerful tools for these studies, allowing for the specific labeling of biomolecules in living systems without interfering with cellular processes.[1][2] One of the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction between a cyclooctyne and an azide.[3][4] This method circumvents the cytotoxicity associated with copper catalysts used in the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for live-cell applications.[5]
This application note describes a method for the in situ labeling of nucleic acids using a specialized probe, Cy3-PEG3-endo-BCN . This probe consists of three key components:
-
Cy3: A bright and photostable cyanine dye that fluoresces in the orange-red region of the spectrum, making it readily detectable by fluorescence microscopy and flow cytometry.
-
endo-BCN: A bicyclo[6.1.0]nonyne, which is a highly reactive cyclooctyne that enables rapid and specific reaction with azide groups via SPAAC.
-
PEG3: A short polyethylene glycol linker that enhances the hydrophilicity and bioavailability of the probe while minimizing steric hindrance and non-specific binding.
The workflow involves a two-step process. First, an azide-modified nucleoside analog is metabolically incorporated into the nucleic acids of interest during cellular processes like DNA replication or transcription. Subsequently, the cells are treated with this compound, which specifically reacts with the azide-modified nucleic acids, resulting in stable, fluorescently labeled DNA or RNA that can be visualized in situ.
Signaling Pathway and Chemical Reaction
The core of this labeling strategy is the bioorthogonal SPAAC reaction. The process does not involve a traditional signaling pathway but rather a two-step chemical labeling workflow.
Caption: Experimental workflow for in situ nucleic acid labeling.
The chemical transformation at the heart of the labeling is the [3+2] cycloaddition between the azide group on the modified nucleoside and the strained alkyne of the BCN moiety.
Caption: The SPAAC chemical reaction mechanism.
Data Presentation: Recommended Starting Conditions
The optimal conditions for labeling will vary depending on the cell type, the specific azide-modified nucleoside used, and the experimental goals. The following tables provide recommended starting concentrations and incubation times based on published data for similar SPAAC reactions. Optimization is highly recommended for each specific application.
Table 1: Metabolic Labeling with Azide-Modified Nucleosides
| Parameter | For DNA Labeling (e.g., EdU-Azide) | For RNA Labeling (e.g., 5-EU-Azide) | Notes |
| Concentration | 1 - 10 µM | 0.1 - 1 mM | RNA labeling typically requires higher concentrations due to higher intracellular UTP pools. |
| Incubation Time | 1 - 4 hours | 2 - 24 hours | Dependent on cell cycle length (for DNA) and transcription rate (for RNA). |
| Cell Density | 50 - 80% confluency | 50 - 80% confluency | Ensure cells are in a logarithmic growth phase for optimal incorporation. |
Table 2: SPAAC Reaction with this compound
| Parameter | Recommended Range | Optimal Value (Starting Point) | Notes |
| Concentration | 10 - 100 µM | 25 µM | Higher concentrations may increase background signal. Lower concentrations may require longer incubation. |
| Incubation Time | 15 - 90 minutes | 30 minutes | Longer times may be needed for lower probe concentrations or less accessible azides. |
| Temperature | Room Temperature to 37°C | 37°C | Physiological temperature is generally optimal for live-cell labeling. |
| Wash Buffer | PBS or HBSS | PBS with 1% BSA | The addition of BSA can help to reduce non-specific binding of the probe. |
Experimental Protocols
Protocol 1: In Situ Labeling of Newly Synthesized DNA
This protocol is designed for labeling replicating DNA in cultured mammalian cells.
Materials:
-
Adherent cells cultured on glass coverslips or in imaging-compatible plates
-
Complete cell culture medium
-
Azide-modified deoxyuridine analog (e.g., 5-ethynyl-2'-deoxyuridine with an azide modification, or similar)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Wash buffer (PBS with 1% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency (typically 50-70%). b. Dilute the azide-modified deoxyuridine analog in pre-warmed complete culture medium to a final concentration of 1-10 µM. c. Remove the old medium from the cells and add the medium containing the azide analog. d. Incubate the cells for 1-4 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the cell cycle length.
-
Cell Fixation and Permeabilization: a. Remove the labeling medium and wash the cells twice with PBS. b. Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells by adding the permeabilization buffer and incubating for 10-15 minutes at room temperature. e. Wash the cells three times with PBS for 5 minutes each.
-
SPAAC "Click" Reaction: a. Prepare the this compound reaction cocktail. Dilute the 10 mM stock solution in wash buffer to a final concentration of 25 µM. b. Remove the PBS from the cells and add the reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Remove the reaction cocktail and wash the cells three times with wash buffer for 5 minutes each, protected from light.
-
Counterstaining and Mounting: a. Incubate the cells with a nuclear counterstain (e.g., 1 µg/mL DAPI in PBS) for 5-10 minutes at room temperature, protected from light. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: a. Visualize the labeled nucleic acids using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission ~550/570 nm) and the chosen nuclear counterstain.
Protocol 2: In Situ Labeling of Nascent RNA in Live Cells
This protocol is for labeling newly transcribed RNA. Note that this is a live-cell protocol up to the point of imaging, which may also be performed live or after fixation.
Materials:
-
Cells cultured on imaging-compatible plates
-
Complete cell culture medium
-
Azide-modified uridine analog (e.g., 5-ethynyluridine with an azide modification)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Nuclear counterstain for live cells (e.g., Hoechst 33342)
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Dilute the azide-modified uridine analog in pre-warmed complete culture medium to a final concentration of 0.2-1 mM. c. Remove the old medium and add the medium containing the azide analog. d. Incubate for 2-24 hours at 37°C in a 5% CO₂ incubator. Shorter times (2-4 hours) will label more recently transcribed RNA.
-
SPAAC "Click" Reaction in Live Cells: a. Prepare the this compound labeling medium. Dilute the 10 mM stock solution in pre-warmed complete or live-cell imaging medium to a final concentration of 20-50 µM. b. Remove the metabolic labeling medium and wash the cells twice with pre-warmed PBS. c. Add the this compound labeling medium to the cells. d. Incubate for 15-30 minutes at 37°C, protected from light. e. (Optional) Add a live-cell nuclear counterstain like Hoechst 33342 for the last 10 minutes of incubation.
-
Washing and Imaging: a. Remove the labeling medium and wash the cells three times with pre-warmed live-cell imaging medium. b. Add fresh live-cell imaging medium to the cells. c. Proceed immediately to live-cell imaging using a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂). Use appropriate filter sets for Cy3 and the counterstain. Alternatively, cells can be fixed and imaged as described in Protocol 1, steps 2b-c and 4-5.
Conclusion
The use of this compound in conjunction with metabolic labeling provides a robust and versatile method for the in situ visualization of nucleic acids. The bioorthogonality of the SPAAC reaction ensures high specificity, while the properties of the Cy3 dye and PEG linker contribute to bright, high-contrast imaging with low background. These protocols offer a solid foundation for researchers to explore the dynamics of DNA and RNA in a wide range of biological contexts.
References
Application Notes and Protocols for Cy3-PEG3-endo-BCN in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG3-endo-BCN is a versatile molecular probe designed for the detection and enrichment of azide-modified biomolecules through copper-free click chemistry. This reagent integrates a bright Cy3 fluorophore for visualization, a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility and minimize steric hindrance, and a reactive endo-bicyclononyne (endo-BCN) moiety for highly efficient and specific covalent labeling of azide-containing targets via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
These application notes provide a comprehensive guide to utilizing this compound for pull-down assays aimed at isolating and identifying protein-protein interactions. The methodologies described are applicable to a wide range of research areas, including signal transduction, drug target identification, and proteomics.
Principle of the Assay
The pull-down assay using this compound is a multi-step process that leverages bioorthogonal chemistry to isolate a protein of interest ("bait") and its interacting partners ("prey"). The core principle involves the metabolic or enzymatic incorporation of an azide-bearing amino acid analog, such as L-azidohomoalanine (AHA), into proteins within a cellular system. The "bait" protein, now containing an azide handle, can be specifically labeled with the this compound probe. The fluorescent tag allows for the visualization and subsequent capture of the bait-prey protein complex.
The SPAAC reaction is a cornerstone of this technique, providing a robust and biocompatible method for covalently linking the BCN-containing probe to the azide-modified protein without the need for cytotoxic copper catalysts.[1][2][3] This makes it ideal for applications in live cells or complex biological lysates.[3][4]
Data Presentation: Quantitative Parameters
The efficiency of a pull-down assay is dependent on several factors, including the reactivity of the bioorthogonal handle, the concentration of the probe, and the incubation conditions. While specific quantitative data for this compound is not extensively published, the following table provides representative values based on the performance of similar BCN-containing probes in SPAAC reactions. These values can serve as a starting point for experimental optimization.
| Parameter | Representative Value | Notes |
| Second-Order Rate Constant (k₂) of BCN with Benzyl Azide | ~0.14 M⁻¹s⁻¹ | This value reflects the intrinsic reactivity of the BCN moiety with a model azide. |
| Recommended Probe Concentration for Cell Lysate Labeling | 10 - 50 µM | The optimal concentration should be determined empirically to maximize signal and minimize non-specific binding. |
| Incubation Time for SPAAC Labeling | 1 - 4 hours at room temperature or 37°C | Longer incubation times may be required for low abundance targets. |
| Typical Protein Yield from Pull-Down | 1 - 10 µg | Yield is highly dependent on the expression level of the bait protein and the efficiency of the interaction with prey proteins. |
| Enrichment Fold of Bait Protein | 100 to 1000-fold | As demonstrated in similar "Click-MS" workflows, significant enrichment of the azide-functionalized protein is achievable. |
Experimental Protocols
Herein, we provide a detailed protocol for a pull-down assay to identify interacting partners of a hypothetical azide-labeled "Bait-Protein" from cell lysate using this compound, followed by enrichment with anti-Cy3 magnetic beads.
Protocol 1: Metabolic Labeling of Proteins with L-azidohomoalanine (AHA)
This protocol describes the incorporation of an azide handle into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells expressing the "Bait-Protein" of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to approximately 80% confluency.
-
Wash the cells twice with warm PBS.
-
Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine stores.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA.
-
Incubate the cells for 4-8 hours under standard culture conditions (37°C, 5% CO₂) to allow for the incorporation of AHA into newly synthesized proteins, including the "Bait-Protein".
-
Proceed to cell lysis or wash the cells with complete medium for further experiments.
Protocol 2: Pull-Down of Azide-Labeled "Bait-Protein" and Interacting Partners
Materials:
-
AHA-labeled cell pellet
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
Anti-Cy3 magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
-
Microcentrifuge tubes
-
Rotating incubator
Procedure:
Part A: Cell Lysis and SPAAC Labeling
-
Resuspend the AHA-labeled cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Add this compound to the cleared lysate to a final concentration of 25 µM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle rotation, protected from light.
Part B: Enrichment of Labeled Protein Complexes
-
Equilibrate the anti-Cy3 magnetic beads by washing them three times with Wash Buffer.
-
Add the equilibrated magnetic beads to the lysate containing the Cy3-labeled protein complexes.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the beads to capture the Cy3-labeled "Bait-Protein" and its interacting partners.
-
Place the tube on a magnetic stand to pellet the beads. Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, remove all residual buffer.
Part C: Elution and Analysis
-
Add 50 µL of 1X SDS-PAGE loading buffer to the beads to elute the captured proteins.
-
Heat the sample at 95°C for 5-10 minutes.
-
Place the tube on a magnetic stand and carefully transfer the supernatant (eluate) containing the "Bait-Protein" and its interacting partners to a new tube.
-
The eluate is now ready for analysis by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting. For identification of unknown interacting partners, the sample can be further processed for mass spectrometry analysis.
Visualizations
Experimental Workflow
Caption: Workflow for pull-down assay using this compound.
Signaling Pathway Example: EGFR Interaction Network
The following diagram illustrates a hypothetical experiment where a pull-down assay is used to investigate the interaction partners of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding. In this scenario, EGFR would be the "Bait-Protein" metabolically labeled with AHA.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to reduce background fluorescence with Cy3-PEG3-endo-BCN
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy3-PEG3-endo-BCN. Our aim is to help you overcome common challenges, particularly the issue of high background fluorescence, to achieve high-quality, reproducible results in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It comprises a bright and photostable cyanine dye, Cy3, a polyethylene glycol (PEG) spacer, and a bicyclononyne (BCN) moiety. The Cy3 fluorophore allows for detection in the orange-red region of the spectrum. The PEG spacer enhances solubility and minimizes steric hindrance. The endo-BCN group is a reactive handle for copper-free "click chemistry," enabling covalent attachment to azide-modified molecules in biological systems with high specificity and efficiency.[1][2][3][4][5] This makes it a valuable tool for labeling and visualizing biomolecules in complex environments like live cells or tissues.
Q2: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence can stem from several sources:
-
Non-specific binding: The Cy3 dye itself, being hydrophobic, can non-specifically adhere to cellular components or the imaging substrate. Cyanine dyes have also been reported to bind non-specifically to monocytes and macrophages.
-
Reagent Aggregation: The fluorescent probe can form aggregates that are taken up by cells, leading to bright, punctate, non-specific signals.
-
Unreacted Probe: Insufficient washing can leave behind unreacted this compound, contributing to overall background haze.
-
Autofluorescence: Biological samples, especially tissues, can have endogenous fluorophores that emit in the same spectral range as Cy3.
-
Click Chemistry Artifacts: While copper-free click chemistry is highly specific, suboptimal reaction conditions or impurities can potentially lead to side reactions and background.
Q3: How does the PEG spacer in this compound help in reducing background?
The hydrophilic PEG3 spacer helps to increase the overall water solubility of the molecule and can reduce non-specific binding by minimizing hydrophobic interactions between the Cy3 dye and cellular components. This can lead to a better signal-to-noise ratio compared to probes without a PEG linker.
Troubleshooting Guide: Reducing Background Fluorescence
This guide provides a systematic approach to diagnosing and mitigating high background fluorescence in your experiments.
Problem: High background fluorescence observed across the entire sample.
This is often due to issues with non-specific binding of the fluorescent probe or inadequate washing.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Solutions:
-
Optimize Blocking:
-
Rationale: Blocking unoccupied sites on your sample and substrate prevents non-specific adsorption of the fluorescent probe.
-
Action: Increase the incubation time with your blocking buffer (e.g., from 1 hour to 2 hours or overnight at 4°C). Consider switching to a different blocking agent. For fluorescent applications, specialized blocking buffers are available that can be more effective than standard protein-based blockers.
-
-
Enhance Washing Steps:
-
Rationale: Thorough washing is critical to remove unbound fluorescent probes.
-
Action: Increase the number and duration of wash steps after probe incubation. Use a larger volume of washing buffer. Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can help to reduce non-specific interactions.
-
-
Titrate the Probe Concentration:
-
Rationale: Using an excessively high concentration of this compound is a common cause of high background.
-
Action: Perform a titration experiment to determine the lowest concentration of the probe that still provides a robust specific signal.
-
Problem: Bright, punctate (dot-like) background signals.
This often indicates the presence of probe aggregates.
Solutions:
-
Centrifuge the Probe:
-
Rationale: Aggregates can be removed from your stock solution by centrifugation.
-
Action: Before diluting, spin down your stock solution of this compound in a microcentrifuge at high speed (>10,000 x g) for 5-10 minutes. Use the supernatant for your experiment.
-
-
Filter the Staining Solution:
-
Rationale: Filtering can remove any aggregates that may have formed after dilution.
-
Action: Pass the final diluted staining solution through a 0.22 µm syringe filter before applying it to your sample.
-
Problem: High background in unstained control samples.
This points to autofluorescence from the biological specimen itself.
Solutions:
-
Photobleaching:
-
Rationale: Exposing the sample to light before staining can selectively destroy endogenous fluorophores.
-
Action: Before incubation with the Cy3 probe, expose your sample to broad-spectrum light (e.g., from an LED array) or the excitation wavelength of your microscope for a period of time. The duration will need to be optimized for your sample type.
-
-
Use a Quenching Agent:
-
Rationale: Chemical agents can reduce autofluorescence.
-
Action: Treat your sample with a quenching agent like Sodium Borohydride or a commercial autofluorescence quencher according to the manufacturer's protocol.
-
Quantitative Data Summary
The following tables provide an overview of expected outcomes when applying different background reduction strategies. The values are illustrative and the actual degree of improvement will depend on the specific experimental conditions.
Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio (SNR)
| Blocking Agent | Incubation Time | Expected SNR Improvement | Notes |
| 5% Bovine Serum Albumin (BSA) | 1 hour | Baseline | Standard blocking agent. |
| 5% BSA | Overnight at 4°C | 1.5x - 2x | Increased incubation can improve blocking efficiency. |
| Commercial Fluorescent Blocking Buffer | 1 hour | 2x - 4x | Formulated to reduce non-specific binding of fluorophores. |
Table 2: Impact of Washing Protocols on Background Intensity
| Washing Protocol | Expected Background Reduction | Notes |
| 3 x 5 min PBS | Baseline | A standard washing procedure. |
| 5 x 10 min PBS | 20% - 40% | Increased duration and number of washes remove more unbound probe. |
| 3 x 5 min PBS + 0.1% Tween-20 | 30% - 60% | Detergent helps to disrupt non-specific hydrophobic interactions. |
Experimental Protocols
Protocol 1: General Staining Protocol with this compound
This protocol provides a general workflow for labeling azide-modified targets in fixed cells.
Workflow Diagram
Caption: Experimental workflow for cell labeling with this compound.
Methodology:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the sample in a blocking buffer (e.g., 5% BSA in PBS or a commercial fluorescent blocking buffer) for at least 1 hour at room temperature.
-
-
Click Reaction:
-
Prepare the this compound staining solution at the desired concentration (start with a titration from 1-10 µM) in a reaction buffer (e.g., PBS).
-
Remove the blocking buffer and add the staining solution to your sample.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the sample three to five times with PBS containing 0.1% Tween-20 for 10 minutes each, protected from light.
-
Perform a final wash with PBS.
-
-
Mounting and Imaging:
-
Mount the sample using an appropriate mounting medium.
-
Image using a fluorescence microscope with excitation and emission filters suitable for Cy3 (Excitation max: ~550 nm, Emission max: ~570 nm).
-
Protocol 2: Autofluorescence Reduction by Photobleaching
Methodology:
-
Prepare Sample: Perform fixation and permeabilization as described in Protocol 1.
-
Mount for Bleaching: Place the sample on the microscope stage or in a photobleaching apparatus.
-
Expose to Light: Illuminate the sample with a broad-spectrum light source or the 561 nm laser line at high intensity.
-
Monitor: Periodically check the background fluorescence in an untreated area of the sample until the autofluorescence is significantly reduced. This may take from several minutes to over an hour depending on the sample and light source intensity.
-
Proceed with Staining: After photobleaching, proceed with the blocking and staining steps as outlined in Protocol 1.
References
Cy3-PEG3-endo-BCN stability issues in long-term imaging
Welcome to the technical support center for Cy3-PEG3-endo-BCN. This guide is designed for researchers, scientists, and drug development professionals to address stability issues encountered during long-term imaging experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? this compound is a fluorescent labeling reagent. It consists of three main parts:
-
Cy3 (Cyanine 3): A fluorescent dye that emits bright orange-red fluorescence (approximately 570 nm) when excited by a specific wavelength of light (around 550 nm).[1][2]
-
PEG3: A short polyethylene glycol linker with three repeating units. This hydrophilic spacer helps to improve the solubility of the molecule in aqueous buffers and reduces non-specific binding.[3][4][5]
-
endo-BCN (Bicyclononyne): A strained alkyne that is highly reactive towards azide-containing molecules. It enables a bioorthogonal conjugation reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or "copper-free click chemistry," to form a stable triazole linkage without the need for a cytotoxic copper catalyst.
This reagent is primarily used to fluorescently label azide-modified biomolecules, such as proteins, nucleic acids, or glycans, for visualization in various imaging applications, including fluorescence microscopy.
Q2: How should I properly store and handle this compound to ensure its stability? Proper storage is critical to prevent degradation of the reagent. Follow these guidelines:
-
Long-term Storage: Store at -20°C in the dark for up to 24 months. Some suppliers recommend -80°C for storage longer than a month.
-
Short-term Storage: The reagent can be transported at ambient room temperature for up to three weeks.
-
After Reconstitution: Once dissolved in a solvent like DMSO or DMF, it is best to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to inactivation.
-
Protection from Light: Cy3 is a photosensitive dye. Always protect the reagent and any labeled samples from prolonged exposure to light.
Q3: What factors can affect the stability of the Cy3 dye during my experiment? The primary stability concern for the Cy3 dye is photobleaching , which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light, leading to a loss of signal. Key factors include:
-
Excitation Light Intensity: Higher laser power or illumination intensity accelerates photobleaching.
-
Exposure Time: Longer or more frequent exposure to the excitation light will cause the signal to fade more quickly.
-
Environment: The local chemical environment, including the presence of oxygen and reactive oxygen species, can impact photostability. The superoxide radical anion is a major cause of photobleaching for cyanine dyes.
-
Photoconversion: Under certain conditions, the related dye Cy5 can photoconvert into Cy3, which could be a source of artifacts in multicolor imaging experiments.
Q4: How stable is the PEG3 linker in a typical long-term imaging experiment? Polyethylene glycol (PEG) linkers are generally chosen for their stability and biocompatibility. However, their stability can be influenced by:
-
Enzymatic or Chemical Cleavage: While the ether linkages in the PEG backbone are quite stable, the bonds connecting the PEG linker to the Cy3 and BCN moieties could be susceptible to cleavage under harsh conditions (e.g., extreme pH), though this is not common in typical cell culture conditions.
-
Long-Term Culture: One study noted that covalently bound PEG films showed signs of degradation after 25 days in cell culture, which could be a consideration for very long-term experiments.
Q5: What are the known stability issues associated with the endo-BCN linker? While BCN is valued for its high reactivity in copper-free click chemistry, it has several potential stability issues:
-
Reaction with Thiols: BCN can react with free thiols, such as those on cysteine residues in proteins or in glutathione, a highly abundant antioxidant in cells. This can lead to off-target labeling and a reduction in the amount of BCN available to react with your azide-tagged molecule.
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Degradation in Acidic/Oxidative Environments: The BCN group can be susceptible to degradation under highly acidic or oxidative conditions.
-
Intracellular Degradation: Studies in immune phagocytes have shown that BCN can be rapidly degraded within the endolysosomal environment of these cells, with one study reporting 79% degradation after 24 hours in macrophage-like cells.
-
Hydrophobicity: The bicyclononyne core is hydrophobic, which can lead to non-specific binding or aggregation. The PEG3 linker is included specifically to counteract this effect.
Troubleshooting Guide
This section addresses common problems encountered during long-term imaging with this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Fluorescent Signal | 1. Inefficient Labeling: The click chemistry reaction between BCN and your azide-tagged molecule did not proceed efficiently. | • Verify that your biomolecule was successfully modified with an azide group.• Optimize the reaction conditions (concentration of reagents, incubation time, temperature). Ensure reagents are not expired or improperly stored. |
| 2. Probe Degradation: The this compound reagent was degraded before or during the labeling reaction. | • Ensure the reagent was stored correctly at -20°C or -80°C and protected from light and multiple freeze-thaw cycles. • Prepare fresh solutions of the reagent for labeling. | |
| 3. Incorrect Imaging Settings: The microscope's excitation and emission filters are not correctly matched to the spectral properties of Cy3 (Ex: ~550 nm, Em: ~570 nm). | • Check the microscope filter sets and software settings to ensure they are optimal for Cy3. | |
| Signal Fades Quickly During Imaging | 1. Photobleaching: The Cy3 dye is being rapidly destroyed by the excitation light. This is the most common cause of signal loss over time. | • Reduce Excitation Intensity: Use the lowest possible laser power that provides an adequate signal. • Minimize Exposure Time: Use shorter exposure times during image acquisition. • Use Anti-Fade Reagents: Mount your sample in a commercially available anti-fade mounting medium. These reagents scavenge free radicals that cause photobleaching. • Image Less Frequently: For time-lapse experiments, increase the interval between acquisitions. |
| 2. Chemical Degradation: The entire probe or a component (like BCN) is unstable in the experimental environment (e.g., inside lysosomes). | • If intracellular degradation is suspected, consider shorter imaging time points. • For in vitro experiments, ensure the buffer pH is neutral and avoid harsh chemical conditions. | |
| High Background or Non-Specific Staining | 1. Probe Aggregation: The hydrophobic nature of the Cy3 and BCN components can cause the probe to aggregate and bind non-specifically. | • Ensure the probe is fully dissolved in the labeling buffer. The PEG3 linker is designed to improve solubility, but working concentrations should be optimized. • Increase the number and duration of washing steps after the labeling reaction. • Consider adding a mild non-ionic detergent (e.g., Tween-20) to the wash buffers to reduce non-specific binding. |
| 2. Off-Target BCN Reactions: The BCN group is reacting with endogenous molecules, such as proteins with accessible thiol groups. | • If working with protein lysates or in complex biological media, consider pre-blocking free thiols with a reagent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) before adding the BCN probe. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Notes |
| Lyophilized Powder (Long-term) | -20°C | Up to 24 months | Must be stored in the dark and kept dry (desiccate). |
| Stock Solution (e.g., in DMSO) | -20°C or -80°C | 1 to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Transportation | Ambient | Up to 3 weeks | |
| BCN-functionalized Antibody | -20°C | Up to several months | After conjugation, the labeled biomolecule can be stored frozen. |
Visual Guides and Workflows
Logical Troubleshooting Workflow for Signal Loss
Caption: A flowchart for diagnosing the root cause of weak or absent fluorescence signals.
Potential Stability Issues of this compound
Caption: Key components of the probe and the experimental factors that can compromise their stability.
Experimental Protocols
Protocol 1: Assessing Photostability of Labeled Samples
This protocol helps determine the rate of photobleaching for your Cy3-labeled sample under your specific imaging conditions.
Objective: To quantify the fluorescence intensity decay of a Cy3-labeled sample over time during continuous illumination.
Methodology:
-
Sample Preparation: Prepare your cells or sample labeled with this compound according to your standard protocol. Mount the sample on a microscope slide, preferably using an anti-fade mounting medium.
-
Microscope Setup:
-
Turn on the microscope and the light source, allowing them to stabilize.
-
Select the appropriate filter cube or settings for Cy3 (e.g., Excitation: 545-555 nm, Emission: 565-575 nm).
-
Choose a representative field of view with clearly labeled structures.
-
-
Image Acquisition:
-
Set the acquisition parameters (laser power/illumination intensity, exposure time, camera gain) to the exact values you intend to use for your long-term experiment.
-
Acquire a time-lapse series of images of the same field of view. For a photobleaching curve, this should be continuous or with very short intervals (e.g., one image every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased to 10-20% of its initial value.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), select a region of interest (ROI) around a labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Select a background ROI in an area with no cells and measure its mean intensity at each time point.
-
Subtract the background intensity from the signal ROI intensity for each time point.
-
Normalize the corrected intensity values by dividing each value by the intensity of the first time point.
-
Plot the normalized intensity against time. The resulting curve represents the photobleaching rate of your sample under those specific conditions.
-
Protocol 2: Testing BCN Stability Against Thiols
This protocol can be used to assess if off-target reactions with thiols are a significant issue in your experimental system (e.g., cell lysate).
Objective: To determine if the reactivity of the BCN group is diminished after incubation with a thiol-containing biological sample.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of your cell lysate or other biological sample of interest.
-
Prepare a control buffer (e.g., PBS).
-
Prepare a solution of a small molecule azide-fluorophore reporter (e.g., Azide-Alexa Fluor 488) in buffer.
-
-
Incubation:
-
Add a known concentration of this compound to two separate tubes.
-
To the "Test" tube, add the cell lysate. To the "Control" tube, add an equal volume of the control buffer.
-
Incubate both tubes at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-4 hours).
-
-
Click Reaction:
-
After incubation, add the azide-fluorophore reporter to both the "Test" and "Control" tubes.
-
Allow the click reaction to proceed for 1 hour at room temperature.
-
-
Analysis:
-
Analyze the reaction products using a method that can separate the labeled this compound from the unreacted azide-fluorophore. This could be done via SDS-PAGE if the BCN was conjugated to a protein, or by using a fluorescence plate reader to measure the increase in fluorescence of a specific channel if a fluorogenic reporter was used.
-
A significantly lower signal from the azide-fluorophore in the "Test" sample compared to the "Control" sample indicates that the BCN moiety reacted with components (likely thiols) in the lysate, reducing its availability for the intended click reaction.
-
References
Technical Support Center: Optimizing Cy3-PEG3-endo-BCN Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time for Cy3-PEG3-endo-BCN conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound conjugation reaction?
A1: The conjugation of this compound to an azide-modified molecule is based on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". This reaction is a bioorthogonal ligation, meaning it occurs efficiently under physiological conditions without interfering with biological processes. The driving force for this reaction is the ring strain of the bicyclo[6.1.0]nonyne (BCN) moiety, which reacts selectively with an azide group to form a stable triazole linkage. This reaction does not require a cytotoxic copper catalyst, making it suitable for applications in living systems.[1][2][3]
Q2: What are the typical reaction times for this compound conjugation?
A2: Reaction times for SPAAC reactions involving BCN can vary significantly, from minutes to several hours.[4] The reaction between BCN and an azide is generally rapid, with second-order rate constants reported in the range of 0.15 M⁻¹s⁻¹ in DMSO at 37°C.[1] For highly efficient reactions, such as labeling azido-RNA with DBCO-Cy3 (a similar cyclooctyne), the reaction can be essentially complete within 2 minutes when there is a large excess of the dye. However, the specific reaction time for your experiment will depend on several factors, including the concentration of reactants, temperature, and the solvent system used.
Q3: What factors can influence the reaction rate?
A3: Several factors can impact the kinetics of the this compound conjugation:
-
Concentration of Reactants: Increasing the concentration of either the this compound or the azide-modified molecule will increase the reaction rate.
-
Temperature: Higher temperatures generally lead to faster reaction rates. For instance, some SPAAC reactions show significantly higher efficiency at 37°C compared to 25°C.
-
Solvent/Buffer System: The choice of solvent can influence the reaction kinetics. While the reaction proceeds in aqueous buffers, some studies have shown that certain buffer systems, like HEPES, may increase the rate for some SPAAC reactions compared to PBS. Protic solvents like methanol have also been shown to enhance the rate of some cyclooctyne reactions.
-
Steric Hindrance: The accessibility of the azide and BCN groups can affect the reaction rate. Steric hindrance around either reactive partner can slow down the conjugation.
Q4: How can I monitor the progress of the conjugation reaction?
A4: The progress of the reaction can be monitored using various analytical techniques, depending on the nature of your molecules. Common methods include:
-
SDS-PAGE: To visualize the shift in molecular weight of a protein after conjugation.
-
HPLC or LC-MS: To separate and identify the conjugated product from the starting materials.
-
UV-Vis Spectroscopy: To monitor the change in absorbance as the reaction proceeds.
-
Fluorimetry: To detect the incorporation of the Cy3 fluorophore.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | 1. Low Reactant Concentration: Insufficient concentration of this compound or the azide-modified molecule. | 1a. Increase the concentration of one or both reactants. A 2- to 5-fold molar excess of the azide is often recommended. 1b. If possible, perform the reaction in a smaller volume to increase the effective concentration. |
| 2. Low Temperature: The reaction temperature may be too low for efficient conjugation. | 2a. Increase the reaction temperature. Incubating at 37°C is a common practice for SPAAC reactions. Ensure your molecules are stable at the higher temperature. | |
| 3. Suboptimal Buffer/Solvent: The chosen buffer system may be hindering the reaction. | 3a. If using an aqueous buffer, consider switching from PBS to HEPES. 3b. Ensure the pH of the reaction buffer is within the optimal range for your biomolecule's stability (typically pH 7-8.5). | |
| 4. Steric Hindrance: The azide or BCN group may not be easily accessible. | 4a. If designing a custom azide-modified molecule, consider incorporating a longer linker to reduce steric hindrance. | |
| Low Conjugation Yield | 1. Impure Reagents: Purity of the this compound or the azide-modified molecule is critical. | 1a. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, Mass Spectrometry). 1b. Purify the reagents before the reaction if necessary. |
| 2. Degradation of Reagents: The BCN or azide moiety may have degraded during storage. | 2a. Store reagents as recommended by the manufacturer, typically at -20°C and protected from light. 2b. Use freshly prepared solutions of your reagents. | |
| 3. Side Reactions: The BCN group can potentially react with thiols. | 3a. If your biomolecule contains free thiols, consider using a thiol-blocking agent. β-mercaptoethanol (β-ME) has been noted to suppress this side reaction. | |
| Multiple Products Observed | 1. Side Reactions: The BCN moiety may be reacting with other functional groups. | 1a. Lower the reaction temperature to increase selectivity. 1b. Reduce the reaction time and monitor the progress to stop the reaction once the desired product has formed. |
| 2. Impure Starting Materials: One or both of the starting materials are not pure. | 2a. Purify the this compound and azide-containing molecule before the conjugation reaction. |
Quantitative Data on Reaction Parameters
The following table summarizes second-order rate constants for BCN reactions under different conditions to provide a reference for expected reaction kinetics. Note that the specific rate for this compound may vary.
| Cycloalkyne | Reaction Partner | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| endo-BCN | Benzyl Azide | DMSO | 37 | 0.15 |
| endo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 25 | 219 ± 14 |
| endo-BCN | Tetrazole 1 | Not Specified | Not Specified | 11,400 to 39,200 |
Experimental Protocols
General Protocol for this compound Conjugation to an Azide-Modified Protein
-
Reagent Preparation:
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Dissolve the azide-modified protein in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C with gentle mixing. Reaction times can range from 1 to 4 hours, depending on the reactants and their concentrations.
-
-
Reaction Monitoring (Optional):
-
At different time points (e.g., 30, 60, 120, and 240 minutes), take a small aliquot of the reaction mixture and analyze it by SDS-PAGE to observe the formation of the fluorescently labeled protein.
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted this compound using a desalting column (e.g., spin desalting column) or through dialysis against the reaction buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at the respective absorbance maxima for the protein (e.g., 280 nm) and Cy3 (around 550 nm).
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for slow conjugation reactions.
References
How to improve the signal-to-noise ratio in Cy3 imaging
Welcome to the technical support center for Cy3 imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in Cy3 imaging?
A1: Noise in fluorescence imaging, which lowers the signal-to-noise ratio (SNR), can originate from several sources. These are broadly categorized as:
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High Background Fluorescence: This is unwanted fluorescence signal that does not originate from the specific Cy3 probe bound to the target. Key contributors include:
-
Autofluorescence: Intrinsic fluorescence from the biological specimen itself, with common sources being NADH, flavins, collagen, and lipofuscin.[1][2]
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Non-specific Binding: The fluorescently labeled antibody or probe binding to unintended targets in the sample.[3][4]
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Unbound Fluorophores: Residual Cy3-labeled molecules that were not washed away after staining.[5]
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Media and Materials: Autofluorescence from cell culture media (especially those containing phenol red), mounting media, or plastic-bottom imaging dishes.
-
-
Photobleaching: The irreversible loss of fluorescence intensity of Cy3 upon prolonged exposure to excitation light. This reduces the signal from your target over time.
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Instrumental Noise: Electronic noise from the microscope's detector (e.g., camera noise) and stray light from the excitation source.
Q2: How can I reduce background fluorescence?
A2: Reducing background is a critical step in improving the signal-to-noise ratio. Here are several strategies:
-
Optimize Blocking: Use a blocking buffer to saturate non-specific binding sites before applying your primary antibody. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and gelatin.
-
Thorough Washing: Implement stringent washing steps after primary and secondary antibody incubations to remove unbound antibodies. Using a buffer with a mild detergent like Tween-20 can improve washing efficiency.
-
Use an Antifade Mounting Medium: These reagents not only reduce photobleaching but can also help to reduce background from the mounting medium itself.
-
Control for Autofluorescence:
-
Spectral Separation: If possible, choose fluorophores with emission spectra that are distinct from the autofluorescence spectrum of your sample.
-
Quenching: For specific types of autofluorescence like that from lipofuscin, chemical quenchers such as Sudan Black B can be used. However, be aware that Sudan Black B can introduce its own fluorescence in the far-red channel.
-
Photobleaching Pre-treatment: Exposing the unstained sample to broad-spectrum LED light before labeling can reduce autofluorescence without affecting subsequent immunofluorescence staining.
-
-
Select Appropriate Materials: Use glass-bottom dishes instead of plastic ones to minimize background fluorescence from the vessel. When performing live-cell imaging, switch to a phenol red-free medium or an optically clear buffered saline solution before imaging.
Q3: My Cy3 signal is weak. How can I enhance it?
A3: A weak signal can be just as detrimental as high background. Consider these approaches to boost your specific signal:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that provide the brightest signal with the lowest background.
-
Choose a High-Performance Fluorophore: While Cy3 is a robust dye, newer alternatives like Alexa Fluor 555 are generally brighter and more photostable.
-
Use Signal Amplification Techniques: For targets with low expression levels, signal amplification methods can significantly increase the fluorescence intensity. One such method is Rolling Circle Amplification (RCA) , where a circular DNA probe is used to generate a long concatemer of repeating sequences, which can then be detected with multiple fluorescently labeled oligonucleotides. This can improve sensitivity by several orders of magnitude.
-
Leverage Protein-Induced Fluorescence Enhancement (PIFE): The fluorescence of Cy3 can be enhanced when a protein binds in close proximity to the dye. This phenomenon can be exploited to monitor protein-nucleic acid interactions and can lead to a stronger signal upon target binding.
Q4: How do I minimize photobleaching of Cy3?
A4: Cy3, like all fluorophores, is susceptible to photobleaching. To preserve your signal during imaging, follow these recommendations:
-
Reduce Excitation Light: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
Minimize Exposure Time: Keep camera exposure times as short as possible.
-
Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium. For live-cell imaging, specialized live-cell compatible antifade solutions are available.
-
Employ Protective Buffers: Using a reductive-oxidative protective buffer (ROXS) has been shown to significantly reduce the photobleaching of cyanine dyes.
Q5: Which microscope filter set is optimal for Cy3 imaging?
A5: Using the correct filter set is crucial for maximizing signal collection while minimizing bleed-through from other fluorophores and background noise. For Cy3, a high-quality single-band filter set is recommended. Look for sets optimized for Cy3 with high transmission in the excitation and emission ranges of the dye (Excitation max ~550 nm, Emission max ~570 nm). For example, a filter set with an excitation filter around 530-560 nm, a dichroic mirror cut-on at approximately 570 nm, and a bandpass emission filter around 573-648 nm is suitable. Using narrower bandpass filters can sometimes help to reduce background at the expense of some signal brightness.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during Cy3 imaging.
Problem 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | - Increase the concentration of the blocking agent (e.g., BSA, normal serum) or the blocking time. - Ensure the blocking serum is from the same species as the secondary antibody. - Titrate primary and secondary antibody concentrations to find the optimal balance. |
| Insufficient washing | - Increase the number and duration of wash steps after antibody incubations. - Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce non-specific interactions. |
| Sample autofluorescence | - Image an unstained control sample to confirm autofluorescence. - Use a spectral imaging system to identify and computationally remove the autofluorescence signature. - Treat tissues with an autofluorescence quencher like TrueBlack® or Sudan Black B (for lipofuscin). - Pre-treat the sample with light (photobleaching) before staining to reduce endogenous fluorescence. |
| Media or imaging vessel fluorescence | - For live-cell imaging, use phenol red-free media or an optically clear buffer during imaging. - Use imaging dishes with glass bottoms instead of plastic. |
Problem 2: Weak or No Specific Signal
| Potential Cause | Recommended Solution |
| Suboptimal primary antibody | - Verify the primary antibody's specificity for the target and its suitability for the application (e.g., immunofluorescence). - Optimize the primary antibody dilution; a concentration that is too high can sometimes lead to quenching. |
| Inefficient secondary antibody detection | - Ensure the secondary antibody is specific to the host species of the primary antibody. - Use a fresh dilution of the secondary antibody and protect it from light. |
| Photobleaching | - Reduce excitation light intensity and exposure time. - Always use a fresh antifade mounting medium. - Acquire images promptly after mounting. |
| Incorrect filter set | - Confirm that your microscope's filter set is appropriate for Cy3 (Excitation ~550 nm, Emission ~570 nm). |
| Low target abundance | - Consider using a signal amplification technique such as Tyramide Signal Amplification (TSA) or Rolling Circle Amplification (RCA). |
Experimental Protocols
Standard Immunofluorescence Staining Protocol for Cultured Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS with 0.1% Triton X-100) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Remove the blocking buffer from the cells and incubate with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy3-conjugated secondary antibody in the blocking buffer. Incubate the cells for 1 hour at room temperature, protected from light.
-
Final Washing: Repeat the extensive washing step (step 7) three times.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium. Seal the edges with nail polish and allow it to dry.
-
Imaging: Image the slide using a fluorescence microscope equipped with an appropriate Cy3 filter set.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence in Cy3 imaging.
Caption: A stepwise approach to enhancing weak Cy3 signals.
References
Addressing photobleaching of Cy3-PEG3-endo-BCN
Welcome to the technical support center for Cy3-PEG3-endo-BCN. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing photobleaching and ensuring the stability of your fluorescently labeled molecules.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Rapid signal loss during time-lapse imaging | - High excitation light intensity.- Prolonged exposure time.- Absence of an effective antifade reagent.[1] | - Reduce laser power or lamp intensity to the minimum required for a satisfactory signal-to-noise ratio.[1][2]- Decrease the camera exposure time.[1]- Incorporate a commercially available antifade reagent or a homemade solution.[1] |
| Inconsistent fluorescence intensity between experiments | - Variations in antifade solution preparation.- Differences in cell density or health.- Fluctuations in the power of the light source. | - Standardize the preparation of all reagents.- Ensure consistent cell culture conditions and cell plating density.- Allow the light source to warm up adequately before beginning image acquisition to ensure stable output. |
| High background fluorescence | - Cellular or medium autofluorescence.- Excess unbound this compound. | - Use a phenol red-free imaging medium.- Ensure thorough washing of cells after staining to remove any unbound dye.- Employ a narrower emission filter to specifically collect the Cy3 signal. |
| Visible signs of cell stress or death (e.g., membrane blebbing, detachment) | - Phototoxicity from high light exposure.- Cytotoxicity of the antifade reagent. | - Reduce light intensity and exposure time, as phototoxicity is often linked to conditions that cause photobleaching.- Test various concentrations of the antifade reagent to find an optimal balance between photoprotection and cell viability.- Consider using a different, less toxic antifade formulation. |
| Antifade reagent is not effective | - Incorrect reagent concentration.- Degradation of the reagent.- Incompatibility with the specific cell type or medium. | - Optimize the concentration of the antifade reagent through titration experiments.- Prepare fresh antifade solutions, particularly for homemade reagents.- Test a different class of antifade agent (e.g., switch from an antioxidant to an oxygen scavenger). |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with Cy3?
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce. For Cy3, this process is primarily driven by two pathways: photooxidation and a thermally activated structural rearrangement of the molecule in its excited state. When Cy3 absorbs light, it transitions to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), it can also transition to a long-lived triplet state. In this triplet state, Cy3 is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the dye, leading to permanent signal loss.
Q2: How do the PEG3 and endo-BCN components of this compound affect its photostability?
Q3: What are the main strategies to minimize photobleaching of Cy3?
There are four primary strategies to combat photobleaching:
-
Reduce Excitation Light: Limit the intensity and duration of the excitation light. This is the most direct way to decrease the rate of photobleaching.
-
Use Antifade Reagents: These chemical compounds protect the fluorophore from photochemical damage. They often work by scavenging reactive oxygen species.
-
Optimize Imaging Parameters: Adjust microscope settings, such as using more sensitive detectors or appropriate filters, to acquire high-quality images with less light.
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Consider Alternative Fluorophores: For demanding long-term imaging, more photostable dyes may be a better choice.
Q4: Are commercially available antifade reagents effective for Cy3?
Yes, many commercial antifade reagents are effective for Cy3 and other cyanine dyes. Products like ProLong™ Live Antifade Reagent are formulated to be non-toxic for live-cell imaging and work by reducing molecular oxygen in the imaging medium. Other common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). However, it's important to note that PPD can react with and split cyanine dyes.
Q5: How does the choice of imaging medium affect photobleaching?
The composition of the imaging medium can influence the rate of photobleaching. Some components can generate free radicals upon illumination, which can accelerate the destruction of the fluorophore. Using imaging media with reduced autofluorescence and without components that generate ROS can be beneficial.
Experimental Protocols
Protocol 1: Preparation of a Standard Antifade Mounting Medium
This protocol describes the preparation of a common antifade mounting medium for fixed samples.
Materials:
-
p-Phenylenediamine (PPD) or n-Propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS)
-
pH meter
Procedure:
-
Prepare a 10X PBS solution.
-
To make a 90% glycerol mounting medium, mix 9 volumes of glycerol with 1 volume of 10X PBS.
-
Slowly dissolve the antifade agent in the glycerol/PBS mixture with gentle stirring. Common final concentrations are:
-
PPD: 0.1% (w/v)
-
NPG: 2% (w/v)
-
DABCO: 2.5% (w/v)
-
-
Adjust the pH of the final solution to ~8.0-9.0 using NaOH or HCl.
-
Store the solution in small aliquots at -20°C in the dark.
Note: PPD is toxic and can degrade, turning the solution brown. If the solution is discolored, it should be discarded. PPD may also quench the initial fluorescence intensity of some dyes. NPG may require heating to dissolve completely.
Protocol 2: Oxygen Scavenging System for Live-Cell Imaging
This protocol describes a commonly used glucose oxidase and catalase (GOC) oxygen scavenging system.
Materials:
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-glucose
-
Imaging buffer (e.g., PBS or HBSS)
Procedure:
-
Prepare stock solutions of glucose oxidase (e.g., 10 mg/mL in imaging buffer) and catalase (e.g., 5 mg/mL in imaging buffer).
-
Prepare a stock solution of D-glucose (e.g., 20% w/v in imaging buffer).
-
Immediately before imaging, add the components to the imaging medium to the following final concentrations:
-
Glucose oxidase: 0.5 - 1 mg/mL
-
Catalase: 0.1 - 0.2 mg/mL
-
D-glucose: 10 mM
-
-
Gently mix and add to the sample. The oxygen scavenging effect will begin immediately.
Note: The efficiency of oxygen scavenging systems can be influenced by the specific experimental conditions. It is advisable to optimize the concentrations for your particular setup.
Signaling Pathways and Workflows
Caption: Simplified Photobleaching Pathway of Cy3.
Caption: Troubleshooting Workflow for Cy3 Photobleaching.
References
Technical Support Center: Cell Viability Assays After Cy3-PEG3-endo-BCN Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing cell viability assays on cells labeled with Cy3-PEG3-endo-BCN.
Frequently Asked Questions (FAQs)
Q1: Is the this compound labeling process itself toxic to cells?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction used for labeling can be cytotoxic if not properly optimized. However, studies have shown that using a copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can make the reaction biocompatible with no significant loss in cell viability. It is crucial to follow a protocol optimized for live-cell labeling.
Regarding the this compound molecule itself, cyanine dyes, in general, may exhibit cytotoxicity at high concentrations or with prolonged exposure.[1][2][3][4] The PEG (polyethylene glycol) component's toxicity can vary depending on its molecular weight and concentration.[5] Therefore, it is essential to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental conditions through a dose-response experiment before proceeding with your main studies.
Q2: Will the Cy3 fluorescence interfere with the readout of my viability assay?
Yes, there is a potential for spectral overlap between the emission of Cy3 and the excitation or emission spectra of the fluorescent products in many common viability assays. This can lead to high background fluorescence and inaccurate results. It is critical to choose a viability assay with spectral properties that are distinct from Cy3 or to use appropriate controls and background correction methods.
Q3: What are the best viability assays to use for Cy3-labeled cells?
The choice of assay depends on the available equipment and the potential for spectral overlap.
-
Fluorescence-based assays: Assays like Calcein-AM/EthD-1 and PrestoBlue® (a resazurin-based assay) can be used, but careful consideration of spectral overlap is necessary. Using a microplate reader or flow cytometer with appropriate filters or spectral unmixing capabilities is recommended.
-
Luminescence-based assays: ATP-based assays (e.g., CellTiter-Glo®) are an excellent alternative as they are generally more sensitive than fluorescence-based assays and their luminescent signal is unlikely to be affected by Cy3 fluorescence.
-
Colorimetric assays: Non-fluorescent assays like MTT, XTT, SRB (Sulforhodamine B), and Crystal Violet assays are also good options to avoid direct spectral interference.
Q4: How can I minimize background fluorescence from the Cy3 label?
-
Washing: Thoroughly wash the cells after labeling to remove any unbound this compound.
-
Background Subtraction: Use appropriate controls, such as unlabeled cells and cells labeled with Cy3 but not treated with the viability assay reagent, to measure and subtract the background fluorescence.
-
Instrument Settings: Optimize the gain and exposure settings on your fluorescence microscope, plate reader, or flow cytometer to maximize the signal-to-noise ratio.
-
Quenching Agents: In some microscopy applications, background-reducing agents can be employed.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background fluorescence in viability assay | Spectral overlap between Cy3 and the viability assay reagent. | - Refer to the Spectral Overlap Comparison table below to choose an assay with minimal overlap.- Use a fluorescence plate reader or microscope with narrow bandpass filters to isolate the signals.- Perform spectral unmixing if your software supports it.- Include a "Cy3-labeled cells only" control to determine the background fluorescence from Cy3 and subtract it from your measurements. |
| Incomplete removal of unbound this compound. | - Increase the number and duration of washing steps after the labeling procedure. | |
| Autofluorescence of cells or medium. | - Use phenol red-free medium for the assay.- Include an "unlabeled cells" control to measure baseline autofluorescence. | |
| Low signal or decreased cell viability after labeling | Cytotoxicity of the this compound reagent. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of the labeling reagent for your specific cell type.- Reduce the incubation time with the labeling reagent. |
| Cytotoxicity of the click chemistry reaction components. | - Ensure you are using a biocompatible click chemistry protocol with a copper-chelating ligand like THPTA.- Optimize the concentrations of copper sulfate and the reducing agent. | |
| Cell loss during washing steps. | - Be gentle during aspiration and addition of wash buffers.- For suspension cells, use low-speed centrifugation to pellet the cells between washes. | |
| Inconsistent or variable results | Uneven cell seeding. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly before aliquoting into wells. |
| Edge effects in the microplate. | - Avoid using the outer wells of the microplate for your experimental samples. Fill them with media to maintain humidity. | |
| Variation in labeling efficiency. | - Ensure consistent incubation times and reagent concentrations during the labeling step. |
Data Presentation
Spectral Overlap Comparison
This table summarizes the excitation and emission maxima of Cy3 and common viability assay fluorophores to help in selecting an appropriate assay and minimizing spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with Cy3 |
| Cy3 | ~550 | ~570 | - |
| Calcein (from Calcein-AM) | ~494 | ~517 | Low |
| Ethidium Homodimer-1 (EthD-1) | ~528 | ~617 | Moderate |
| Resorufin (from PrestoBlue®) | ~560 | ~590 | High |
Note: The degree of spectral overlap can be instrument-dependent. It is always recommended to check the filter sets and detector specifications of your instrument.
Experimental Protocols
Protocol 1: Calcein-AM/Ethidium Homodimer-1 (EthD-1) Viability Assay
This assay simultaneously identifies live and dead cells. Live cells with active esterases cleave the non-fluorescent Calcein-AM into the green-fluorescent calcein. Dead cells with compromised membranes are permeable to EthD-1, which fluoresces red upon binding to nucleic acids.
Materials:
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
96-well black, clear-bottom microplate
Procedure:
-
Prepare Staining Solution: Prepare a 2X working solution of the dyes in PBS. A common final concentration is 1 µM Calcein-AM and 2 µM EthD-1. For a 2X solution, this would be 2 µM Calcein-AM and 4 µM EthD-1. Protect the solution from light.
-
Cell Preparation: After labeling your cells with this compound and performing your experimental treatment, wash the cells once with PBS.
-
Staining:
-
Adherent cells: Remove the wash buffer and add 100 µL of the 2X staining solution to each well.
-
Suspension cells: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in 100 µL of the 2X staining solution.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.
-
Imaging/Reading:
-
Fluorescence Microscope: Image the cells using appropriate filter sets for Calcein (FITC/GFP channel), EthD-1 (RFP/Texas Red channel), and Cy3.
-
Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for Calcein and EthD-1. Remember to subtract the background fluorescence from the Cy3-labeled control wells.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
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MTT solution (e.g., 5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
Procedure:
-
Cell Preparation: Plate your Cy3-labeled cells in a 96-well plate and perform your experimental treatment.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 100 µL of media).
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation: Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved. Gentle shaking can aid dissolution.
-
Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
Mandatory Visualizations
Caption: Experimental workflow for cell viability assessment after Cy3 labeling.
Caption: Troubleshooting decision tree for viability assays with Cy3-labeled cells.
References
- 1. Dynamic analysis of apoptosis using cyanine SYTO probes: From classical to microfluidic cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Trimethine Cyanine Dye- and Folate-Conjugation on the In Vitro Biological Activity of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]
- 5. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cy3-PEG3-endo-BCN Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy3-PEG3-endo-BCN for protein labeling and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent labeling reagent used in bioconjugation.[1][2] It consists of three parts:
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Cy3: A cyanine dye that fluoresces in the visible spectrum (excitation ~550 nm, emission ~570 nm), allowing for detection and quantification of the labeled protein.[3]
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PEG3: A three-unit polyethylene glycol linker. This PEG linker increases the hydrophilicity of the molecule, which can help to reduce aggregation of the labeled protein.[4]
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endo-BCN: Bicyclo[6.1.0]nonyne is a strained alkyne. It reacts specifically with azide groups through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] This reaction is a type of "click chemistry," known for its high efficiency and biocompatibility, as it does not require a cytotoxic copper catalyst.
The labeling process involves a two-step approach where the target protein is first modified to contain an azide group, and then the this compound is added to react with the azide, forming a stable triazole linkage.
Q2: What are the key advantages of using the BCN-azide reaction (SPAAC) for protein labeling?
The primary advantages of using SPAAC for protein labeling include:
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Biocompatibility: The reaction does not require a copper catalyst, which can be toxic to living cells, making it suitable for in vivo applications.
-
High Specificity: The BCN group reacts specifically with azides, minimizing off-target labeling of other functional groups found in proteins like amines and carboxyls.
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Efficiency: The reaction is highly efficient, leading to high yields of the labeled product under mild conditions.
-
Stability: The resulting triazole linkage is stable over time.
Q3: How do I prepare my protein for labeling with this compound?
Your protein of interest must first be modified to contain an azide group. This can be achieved through various methods, such as:
-
Incorporating azide-bearing unnatural amino acids (e.g., p-azido-L-phenylalanine) into the protein's sequence during expression.
-
Enzymatic or chemical modification of specific amino acid residues to introduce an azide.
Before labeling, it is crucial to ensure your protein solution is in an appropriate buffer. Buffers containing primary amines, such as Tris or glycine, will interfere with some labeling chemistries and should be exchanged for an amine-free buffer like PBS, MES, or HEPES.
Q4: How do I determine the concentration and degree of labeling of my purified protein?
To determine the degree of labeling (DOL), you need to measure the absorbance of your purified protein solution at 280 nm (for the protein) and at the maximum absorbance of Cy3 (~550 nm). It is essential to first remove all unbound dye.
The following formulas can be used:
-
Protein Concentration (M) = ((A280 - (Amax * CF)) / ε_protein) * Dilution factor
-
A280: Absorbance at 280 nm
-
Amax: Absorbance of the dye at its maximum wavelength
-
CF: Correction factor (A280 of the free dye / Amax of the free dye)
-
ε_protein: Molar extinction coefficient of the protein
-
-
Degree of Labeling (DOL) = (Amax * Dilution factor) / (ε_dye * Protein Concentration (M))
-
ε_dye: Molar extinction coefficient of the Cy3 dye
-
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol outlines the general steps for labeling an azide-modified protein with this compound.
-
Protein Preparation:
-
Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Dissolve the this compound in an organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.
-
Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent protein denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or for 12-24 hours at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules using size-exclusion chromatography (SEC), spin desalting columns, or dialysis.
-
Protocol 2: Purification of Labeled Protein using Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate the SEC column (e.g., a pre-packed PD-10 desalting column or a larger SEC column for higher volumes) with the desired storage buffer (e.g., PBS).
-
-
Sample Application:
-
Load the entire reaction mixture onto the equilibrated column.
-
-
Elution:
-
Begin elution with the storage buffer and collect fractions. The labeled protein will typically elute in the earlier fractions, while the smaller, unreacted dye molecules will elute later.
-
-
Fraction Analysis:
-
Monitor the fractions by measuring absorbance at 280 nm (protein) and 550 nm (Cy3 dye). Pool the fractions containing the labeled protein.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of this compound. | Increase the molar ratio of the labeling reagent to the protein. |
| Inactive labeling reagent due to improper storage. | Store the this compound reagent protected from light and moisture, as recommended by the manufacturer. | |
| Presence of interfering substances in the buffer (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS before labeling. | |
| Low protein concentration. | Concentrate the protein solution before labeling, as the reaction efficiency can be concentration-dependent. | |
| High Background/ Unbound Dye | Incomplete removal of unreacted dye. | Repeat the purification step (e.g., SEC, dialysis) or use a column with a larger bed volume. |
| Non-covalent binding of the dye to the protein. | Ensure complete removal of unbound dye through methods like gel filtration or extensive dialysis. | |
| Protein Aggregation/ Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent below 10% (v/v). |
| Protein instability under labeling conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C for a longer duration). | |
| Over-labeling of the protein. | Reduce the molar excess of the labeling reagent or decrease the reaction time. Over-labeling can sometimes lead to decreased solubility. | |
| Altered Protein Function | The fluorescent tag interferes with the protein's active site or conformation. | If possible, introduce the azide at a site distant from known functional domains. The PEG linker is designed to minimize such interference. |
| Denaturation during labeling or purification. | Use milder labeling and purification conditions (e.g., lower temperature, gentle mixing). |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Protein Concentration for Labeling | 1 - 10 mg/mL | |
| Molar Excess of this compound | 5 - 20 fold | |
| Final Organic Solvent Concentration | < 10% (v/v) | |
| Incubation Time (Room Temperature) | 1 - 4 hours | |
| Incubation Time (4°C) | 12 - 24 hours | |
| Cy3 Excitation Maximum | ~550 nm | |
| Cy3 Emission Maximum | ~570 nm |
Visualizations
Caption: Experimental workflow for labeling and purifying proteins with this compound.
Caption: Troubleshooting logic for common issues in protein labeling.
References
BCN Stereochemistry and Reaction Kinetics: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving bicyclo[6.1.0]nonyne (BCN) stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the main stereoisomers of BCN and how do they differ structurally?
A1: Bicyclo[6.1.0]nonyne (BCN) is a strained cyclooctyne fused to a cyclopropane ring.[1] This fusion results in two diastereomers: exo-BCN and endo-BCN.[1][2] The key structural difference lies in the orientation of the cyclopropane ring relative to the larger eight-membered ring. Standard synthesis of BCN typically yields a mixture of these isomers, with a common ratio of approximately 5:3 in favor of the exo diastereomer.[1][2]
Q2: Which BCN stereoisomer is more reactive and why?
A2: The endo-BCN isomer generally exhibits slightly faster reaction kinetics compared to the exo-BCN isomer in common bioorthogonal reactions.
-
In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): With benzyl azide, the second-order rate constant (k₂) for endo-BCN is approximately 0.29 M⁻¹s⁻¹, while for exo-BCN it is 0.19 M⁻¹s⁻¹.
-
In Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: When reacting with tetrazines, the endo-BCN isomer is also slightly faster than its exo counterpart.
Despite the exo isomer being calculated to have a lower free energy, the slight kinetic advantage of the endo isomer is often observed experimentally.
Q3: I'm planning an experiment. Which isomer should I choose?
A3: The choice between endo-BCN, exo-BCN, or a mixture depends on your experimental goals.
-
For Maximum Reaction Speed: If the highest possible reaction rate is your primary concern, using pure endo-BCN is recommended due to its slightly superior kinetics. This isomer is often preferred in studies and is commercially available.
-
For General Availability and Cost-Effectiveness: Using the diastereomeric mixture as synthesized (typically ~5:3 exo/endo) can be a practical approach, as it avoids a chromatographic separation step. For many applications, the reactivity difference is not substantial enough to justify separation.
-
When Product Properties Matter: The stereochemistry of the BCN reagent can influence the properties of the final conjugate. For example, in one study, the product from endo-BCN exhibited reduced fluorescence quenching compared to the product from exo-BCN. If the specific conformation or resulting spectroscopic properties of your final product are critical, you should test each isomer individually.
Q4: How does the reactivity of BCN compare to other cyclooctynes or in different types of "click" reactions?
A4: BCN is a versatile reagent used in several bioorthogonal reactions due to its stability and good reactivity.
-
vs. Other Cyclooctynes: BCN's reactivity is generally considered to be well-balanced. While some more highly strained cyclooctynes might offer faster kinetics, they can sometimes suffer from lower stability.
-
In Different Reactions: BCN's reaction rate varies significantly depending on the reaction partner. For instance, the BCN-tetrazine ligation (IEDDA) is exceptionally fast, with rate constants that can reach up to ~39,200 M⁻¹s⁻¹. This is orders of magnitude faster than the SPAAC reaction with azides (k₂ ≈ 0.2-0.3 M⁻¹s⁻¹).
Troubleshooting Guide
Problem: My reaction yield is low or the kinetics are slower than expected.
-
Possible Cause 1: Incorrect Isomer/Mixture. You may be using the slower exo-BCN isomer when the faster endo isomer is required for your specific application. As noted, the endo isomer is slightly more reactive in SPAAC and IEDDA reactions.
-
Solution: If kinetics are critical, obtain a purified sample of endo-BCN. Confirm the identity and purity of your BCN reagent via NMR or other analytical techniques.
-
-
Possible Cause 2: Steric Hindrance. Bulky substituents near the azide or on the BCN-containing molecule can significantly slow down the reaction rate.
-
Solution: Re-evaluate the design of your constructs. If possible, introduce a longer linker between the reactive moiety (BCN or azide) and the bulky group to reduce steric clash.
-
-
Possible Cause 3: Solvent Effects. Protic solvents, especially water, can accelerate some cycloaddition reactions. The choice of solvent can impact reagent solubility and reaction rates.
-
Solution: Ensure your reagents are fully solubilized. If working in organic solvents, consider screening different solvents. For biological applications, ensure the aqueous buffer composition is optimal.
-
Problem: I am observing non-specific labeling or significant side products.
-
Possible Cause: Thiol-Yne Side Reaction. BCN, like other strained alkynes, can undergo a side reaction with free thiols, such as those from cysteine residues in proteins. This is a known source of azide-independent background labeling and can compromise the bioorthogonality of your experiment.
-
Solution 1 (Alkylation): Pre-treat your protein or biological sample with a thiol-alkylating agent like iodoacetamide (IAM) to block free cysteines before introducing the BCN reagent. IAM is compatible with SPAAC and effectively prevents this side reaction.
-
Solution 2 (Competitive Inhibition): Adding a low concentration of a small-molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture can reduce the unwanted reaction between BCN and cysteine residues without significantly impacting the desired SPAAC reaction.
-
Quantitative Data Presentation
The table below summarizes the second-order rate constants for the exo and endo isomers of BCN in the well-characterized Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
| Reaction Type | BCN Isomer | Reaction Partner | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| SPAAC | endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 | |
| SPAAC | exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 | |
| SPAAC | endo-BCN-CH₂OH | 3-azido-7-hydroxycoumarin | Not Specified | Identical to exo isomer | |
| SPAAC | exo-BCN-CH₂OH | 3-azido-7-hydroxycoumarin | Not Specified | Identical to endo isomer |
Experimental Protocols
Protocol: Determination of Second-Order Rate Constants by UV-Vis Spectroscopy
This protocol describes a general method for determining the kinetics of a BCN-tetrazine reaction by monitoring the decay of the tetrazine's characteristic absorbance.
1. Materials and Reagents:
- endo- or exo-BCN derivative
- Tetrazine derivative (with a distinct absorbance, e.g., at 527 nm)
- Reaction buffer/solvent (e.g., PBS, Acetonitrile/Water mixture)
- UV-Vis Spectrophotometer with temperature control
2. Preparation of Stock Solutions:
- Prepare a concentrated stock solution of the BCN derivative (e.g., 10 mM in DMSO or appropriate solvent).
- Prepare a concentrated stock solution of the tetrazine derivative (e.g., 1 mM in the same solvent).
3. Kinetic Measurement (Pseudo-First-Order Conditions):
- Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C).
- Prepare a solution of the tetrazine derivative in the reaction buffer at a known concentration (e.g., 50 µM). Place this solution in a cuvette.
- To initiate the reaction, add a large excess of the BCN derivative (e.g., 10- to 20-fold molar excess, final concentration 0.5-1.0 mM). Mix quickly and thoroughly.
- Immediately begin monitoring the decrease in absorbance of the tetrazine at its λ_max (e.g., 527 nm) over time. Record data at regular intervals until the reaction is complete (absorbance is stable).
4. Data Analysis:
- Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
- For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to -k_obs, where k_obs is the observed rate constant.
- Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [BCN] , where [BCN] is the concentration of the BCN derivative used in excess.
- Repeat the experiment at several different concentrations of BCN to ensure the linearity of k_obs versus [BCN] and improve the accuracy of the k₂ determination.
Mandatory Visualizations
Caption: Logical flow from BCN synthesis to its diastereomers and their relative reactivity.
Caption: General experimental workflow for determining reaction kinetics via UV-Vis spectroscopy.
References
Validation & Comparative
A Head-to-Head Comparison of Cy3-PEG3-endo-BCN and DBCO Probes for Live Cell Imaging
For researchers, scientists, and drug development professionals at the forefront of cellular analysis, the selection of fluorescent probes for bioorthogonal labeling is a critical decision that profoundly impacts experimental outcomes. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a powerful toolkit for visualizing molecular dynamics within living systems. At the heart of this technology are strained alkynes, such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO), which react selectively with azide-modified biomolecules. This guide provides a comprehensive, data-driven comparison of two prominent SPAAC probes: Cy3-PEG3-endo-BCN and Cy3-functionalized DBCO, to inform the selection of the optimal reagent for live cell imaging applications.
This in-depth analysis delves into the key performance metrics of these probes, including reaction kinetics, stability, and cytotoxicity. Quantitative data is presented in clearly structured tables, and detailed experimental protocols for key comparative assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated to provide a clear visual representation of the underlying principles.
Performance Deep Dive: Reaction Kinetics
The velocity of the reaction between the fluorescent probe and its azide-tagged target is a pivotal factor in experimental design, particularly when studying dynamic cellular processes or low-abundance biomolecules. In the realm of SPAAC, DBCO generally exhibits faster reaction kinetics with azides compared to BCN, a characteristic attributed to its greater ring strain.[1] However, the steric environment of the azide on the target molecule can significantly influence these reaction rates.[1]
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |
| Structure | Compact, non-aromatic | Bulky, aromatic |
| Reactivity with Azides | Generally lower than DBCO[1] | Generally higher than BCN[1] |
| Stability in Thiol Presence | More stable[1] | Less stable |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
Table 1: Key Differences Between BCN and DBCO. This table summarizes the main structural and functional distinctions between the BCN and DBCO cyclooctynes.
For primary and secondary azides, DBCO analogues react significantly faster than BCN. However, for sterically hindered tertiary azides, the reactivity of DBCO derivatives can decrease dramatically, while BCN maintains a more consistent, albeit slower, reaction rate. This makes the choice of linker dependent on the specific molecular target.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| BCN | Benzyl Azide | ~0.06 - 0.1 | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| BCN | Phenyl Azide | 0.2 | |
| DBCO | Phenyl Azide | 0.033 |
Table 2: Second-Order Rate Constants for BCN and DBCO with Different Azides. This table provides quantitative data on the reaction kinetics of BCN and DBCO, highlighting the influence of the azide's electronic properties on the reaction speed.
Intracellular Stability and Cytotoxicity
The chemical stability of a fluorescent probe within the complex intracellular milieu is paramount for successful and reproducible live-cell imaging. The cytoplasm is a reducing environment with a high concentration of thiols, such as glutathione (GSH), which can potentially react with and degrade strained alkynes.
Studies have shown that BCN is significantly more stable in the presence of GSH compared to DBCO. One study reported the half-life of BCN to be approximately 6 hours in the presence of GSH, whereas DBCO's half-life was only 71 minutes. However, in the intracellular environment of certain immune cells, BCN has been observed to have lower stability than DBCO, suggesting that the optimal choice may be cell-type dependent.
Both BCN and DBCO are generally considered to have low cytotoxicity at the concentrations typically used for live-cell imaging. However, it is always recommended to perform a cytotoxicity assay, such as the MTT assay, to determine the optimal, non-toxic concentration for a specific cell line and experimental setup.
The Role of the Cy3 Fluorophore and PEG Linker
The Cy3 fluorophore is a bright and widely used dye in the orange-red region of the spectrum, suitable for various fluorescence microscopy applications. Its photostability is a crucial factor for long-term imaging experiments. While Cy3 is a robust fluorophore, its photostability can be influenced by its local environment. The PEG3 linker in this compound serves multiple purposes. It enhances the water solubility of the probe, which is beneficial for its use in aqueous biological buffers. The PEG linker can also reduce non-specific binding and aggregation of the probe, potentially leading to a better signal-to-noise ratio in imaging experiments. Furthermore, the linker provides spatial separation between the reactive BCN moiety and the Cy3 fluorophore, which can minimize potential quenching effects and steric hindrance during the click reaction.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key comparative experiments are provided below.
Protocol 1: Comparison of Labeling Efficiency in Live Cells
This protocol outlines the steps to compare the labeling efficiency of this compound and a comparable Cy3-DBCO probe in live cells that have been metabolically labeled with an azide-containing precursor.
Materials:
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Live cells of interest (e.g., HeLa, HEK293) cultured on glass-bottom dishes.
-
Azide-modified metabolic precursor (e.g., N-azidoacetylmannosamine (ManNAz) for glycan labeling).
-
This compound and Cy3-DBCO stock solutions (e.g., 1 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Live-cell imaging buffer (e.g., phenol red-free DMEM).
-
Fluorescence microscope with appropriate filter sets for Cy3.
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing the azide-modified precursor for 24-48 hours to allow for incorporation into biomolecules.
-
Probe Incubation: Wash the cells twice with pre-warmed PBS. Prepare working solutions of this compound and Cy3-DBCO in a complete culture medium at various concentrations (e.g., 1, 5, 10 µM). Incubate the cells with the probe solutions for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with pre-warmed PBS to remove unbound probes.
-
Imaging: Replace the PBS with a live-cell imaging buffer. Image the cells using a fluorescence microscope. Acquire images using identical settings for both probes to allow for a direct comparison of fluorescence intensity.
-
Analysis: Quantify the mean fluorescence intensity per cell for each probe and concentration to determine the labeling efficiency.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound and Cy3-DBCO on a chosen cell line.
Materials:
-
Cell line of interest.
-
96-well cell culture plates.
-
This compound and Cy3-DBCO stock solutions.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Probe Treatment: Prepare serial dilutions of this compound and Cy3-DBCO in complete medium and add them to the cells. Include an untreated control. Incubate for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control.
Visualizing the Concepts
To further elucidate the processes described, the following diagrams illustrate the SPAAC reaction and a typical experimental workflow.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Caption: Experimental workflow for live cell imaging using SPAAC.
Conclusion: Making an Informed Decision
The choice between this compound and a Cy3-DBCO probe is not a one-size-fits-all decision but rather a nuanced choice that depends on the specific demands of the experiment.
Choose Cy3-DBCO when:
-
Speed is of the essence: For rapid labeling of dynamic processes or when working with low concentrations of target molecules, the superior kinetics of DBCO are a distinct advantage.
-
Steric hindrance is not a concern: For labeling easily accessible primary and secondary azides, DBCO offers high efficiency.
Choose this compound when:
-
Stability is paramount: In experiments requiring long incubation times or in cellular environments with high concentrations of reducing agents like GSH, the greater stability of BCN is a significant benefit.
-
Working with sterically hindered targets: BCN may offer more consistent, albeit slower, labeling of sterically hindered azides where DBCO reactivity is compromised.
-
Hydrophilicity and reduced non-specific binding are desired: The PEG3 linker enhances water solubility and can minimize background signal.
By carefully considering the kinetic, stability, and structural properties of each probe in the context of the specific biological system and experimental goals, researchers can select the optimal tool to unlock new insights in their live cell imaging studies.
References
A Comparative Guide to Protein Labeling: Cy3-PEG3-endo-BCN vs. Thiol-Reactive Probes
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from in vitro assays to in vivo imaging. This guide provides a quantitative comparison of Cy3-PEG3-endo-BCN, a fluorescent probe for strain-promoted azide-alkyne cycloaddition (SPAAC), with a classic alternative: thiol-reactive labeling using maleimide-functionalized dyes.
Introduction to the Labeling Chemistries
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This bioorthogonal "click chemistry" reaction involves the coupling of a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), with an azide. The inherent ring strain of the BCN moiety drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications. This compound is a fluorescent probe that utilizes this chemistry, offering a bright and stable Cy3 fluorophore for detection.
Thiol-Reactive Labeling: This widely used method targets the sulfhydryl group of cysteine residues within a protein. Maleimide-functionalized probes are a popular choice due to their high reactivity and selectivity for thiols under physiological conditions, forming a stable thioether bond.
Quantitative Performance Comparison
The selection of a labeling strategy often depends on a balance of factors including reaction speed, efficiency, specificity, and the stability of the resulting conjugate. Below is a summary of key quantitative parameters for BCN-based SPAAC and maleimide-based thiol labeling.
| Feature | This compound (SPAAC) | Cy3-Maleimide (Thiol-Reactive) | Key Considerations |
| Reaction Kinetics (Second-Order Rate Constant) | ~0.29 M⁻¹s⁻¹ (for endo-BCN with benzyl azide in a polar mixture)[1][2][3] | ~10² - 10³ M⁻¹s⁻¹ | Maleimide-thiol reactions are generally faster. However, SPAAC rates are often sufficient for efficient labeling under biological conditions. |
| Labeling Efficiency | Can be quantitative with optimized conditions (e.g., sufficient reaction time and reagent concentration).[4] | Typically in the range of 70-90%.[5] | Both methods can achieve high labeling efficiencies, but this is highly dependent on the specific protein, reaction conditions, and the accessibility of the target functional group. |
| Specificity | Highly specific for azides, which are bioorthogonal and not naturally present in most biological systems. | Highly selective for free thiols (cysteines), but potential for off-target reactions with other nucleophiles at higher pH. | SPAAC offers superior specificity due to the bioorthogonal nature of the azide handle. |
| Stability of Linkage | Forms a stable triazole linkage. | The resulting thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. | The triazole linkage from SPAAC is generally considered more stable in biological environments. |
| Signal-to-Noise Ratio (SNR) | Excellent, with reported SNR of 221 for BCN-biotin. | Can be high, but potential for non-specific binding can increase background. | The high specificity of SPAAC often leads to lower background and a higher signal-to-noise ratio. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and optimal labeling results. Below are representative protocols for each labeling strategy.
Protocol 1: Labeling of an Azide-Modified Protein with this compound (SPAAC)
This protocol outlines the general steps for labeling a protein containing a genetically incorporated or chemically introduced azide group.
-
Protein Preparation:
-
Prepare the azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4).
-
Determine the protein concentration accurately.
-
-
Reagent Preparation:
-
Dissolve this compound in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution at a desired molar excess (e.g., 10- to 20-fold).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C. Protect from light.
-
-
Purification:
-
Remove excess, unreacted probe using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Quantification of Labeling Efficiency:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients for the protein and Cy3.
-
Alternatively, labeling efficiency can be assessed by SDS-PAGE followed by in-gel fluorescence scanning and Coomassie staining.
-
Protocol 2: Labeling of a Cysteine-Containing Protein with Cy3-Maleimide
This protocol is for labeling a protein with an accessible cysteine residue.
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed, amine-free buffer (e.g., phosphate buffer, pH 6.5-7.5).
-
If necessary, reduce any disulfide bonds to free up cysteine residues by incubating with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). DTT should be avoided as it contains a thiol group that will react with the maleimide.
-
Remove the reducing agent using a desalting column.
-
-
Reagent Preparation:
-
Dissolve Cy3-maleimide in an anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM). This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the Cy3-maleimide stock solution to the reduced protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess maleimide.
-
Purify the labeled protein from unreacted probe and quenching agent using size-exclusion chromatography or dialysis.
-
-
Quantification of Labeling Efficiency:
-
Determine the degree of labeling as described in Protocol 1, using the appropriate extinction coefficients.
-
Analyze by SDS-PAGE with fluorescence and protein staining to confirm labeling.
-
Visualizing the Workflows
To better illustrate the experimental processes and the underlying chemical principles, the following diagrams are provided.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synaffix.com [synaffix.com]
- 3. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking Cy3-PEG3-endo-BCN in the Landscape of Bioorthogonal Probes
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules in living systems is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the visualization and tracking of cellular components with minimal perturbation. This guide offers an objective comparison of the Cy3-PEG3-endo-BCN probe against other commonly used bioorthogonal alternatives, supported by experimental data to inform the selection of the optimal tool for your research needs.
The this compound probe combines a Cy3 fluorophore, a hydrophilic PEG3 linker, and a reactive bicyclo[6.1.0]nonyne (BCN) moiety. BCN is a strained alkyne that undergoes rapid, copper-free click chemistry reactions with azides (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) and tetrazines (Inverse-Electron-Demand Diels-Alder, IEDDA). Its performance is benchmarked here against other prominent bioorthogonal probes, including those based on different strained alkynes like dibenzocyclooctyne (DBCO) and strained alkenes such as trans-cyclooctene (TCO).
Performance Comparison of Bioorthogonal Probes
The efficacy of a bioorthogonal probe is determined by a balance of factors including reaction kinetics, stability in biological milieu, potential cytotoxicity, and the photophysical properties of the conjugated reporter. The following tables summarize key quantitative data for this compound and its alternatives.
Table 1: Reaction Kinetics of Common Bioorthogonal Reactions
The second-order rate constant (k₂) is a critical measure of the speed of a bioorthogonal reaction. Faster kinetics are essential for labeling dynamic processes and for achieving high labeling efficiency at low probe concentrations.
| Bioorthogonal Reaction | Probe 1 | Probe 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| SPAAC | endo-BCN | Benzyl Azide | 0.14 - 0.29 |
| SPAAC | DBCO/ADIBO | Azide-PEG4-acid | ~1.0 - 2.1 |
| IEDDA | TCO | Tetrazine | ~2000 - 30,000 |
| Staudinger Ligation | Phosphine | Azide | ~0.0020 |
Note: Rate constants can vary depending on the specific reactants, solvent, and temperature.
Table 2: Stability and Cytotoxicity of Bioorthogonal Probes
The stability of the probe in the cellular environment and its inherent cytotoxicity are crucial for long-term live-cell imaging and in vivo applications.
| Probe Moiety | Stability in Presence of GSH | General Cytotoxicity | IC₅₀ (HeLa cells) |
| BCN | Moderate stability; can be degraded over time.[1][2] | Generally low. | Not widely reported |
| DBCO | Less stable than BCN in the presence of GSH.[2] | Generally low. | Not widely reported |
| TCO | Can isomerize to the less reactive cis-isomer. Sensitive to acids and copper ions.[3] | Generally low. | Not widely reported |
Note: Cytotoxicity is often context-dependent and can be influenced by the cell type, probe concentration, and incubation time.
Experimental Protocols
Reproducible and detailed experimental protocols are the bedrock of reliable scientific inquiry. The following are generalized methodologies for key experiments relevant to the comparison of bioorthogonal probes.
Protocol 1: Metabolic Labeling of Cell Surface Glycans
This protocol describes the incorporation of an azide-modified sugar into the glycans of cell surface proteins, preparing them for bioorthogonal labeling.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, confocal dish) and allow them to adhere overnight.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the azide-modified sugar at a final concentration of 25-50 µM.
-
Incubation: Culture the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.
-
Washing: Gently wash the cells three times with warm PBS to remove any unincorporated azide-modified sugar. The cells are now ready for bioorthogonal labeling.
Protocol 2: Live-Cell Fluorescence Labeling via SPAAC
This protocol details the labeling of azide-modified cells with a BCN-containing fluorescent probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
PBS
Procedure:
-
Probe Preparation: Dilute the this compound stock solution in live-cell imaging medium to a final concentration of 5-10 µM.
-
Labeling: Remove the PBS from the washed cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the labeling medium and wash the cells three times with warm live-cell imaging medium to remove the unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the Cy3 fluorophore (Excitation/Emission: ~550/570 nm).
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the bioorthogonal probes.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Bioorthogonal probes of interest (e.g., this compound, DBCO-Cy3, TCO-Cy3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Probe Treatment: Prepare serial dilutions of the bioorthogonal probes in complete cell culture medium and add them to the cells. Include untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control to determine the IC₅₀ value for each probe.
Mandatory Visualization
Bioorthogonal Labeling of a G Protein-Coupled Receptor (GPCR)
The following diagram illustrates a common workflow for the bioorthogonal labeling of a cell surface GPCR, a crucial class of drug targets.
References
- 1. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]
A Researcher's Guide to FRET Studies: A Comparative Analysis of Cy3-PEG3-endo-BCN
For researchers, scientists, and drug development professionals embarking on Förster Resonance Energy Transfer (FRET) studies, the selection of appropriate fluorophores is a critical determinant of experimental success. This guide provides a comprehensive comparison of Cy3-PEG3-endo-BCN as a FRET donor or acceptor, evaluating its performance against common alternatives and offering detailed experimental protocols to support your research.
The cyanine dye, Cy3, is a workhorse in single-molecule spectroscopy and FRET applications due to its brightness and photostability. The this compound variant incorporates a polyethylene glycol (PEG) linker to enhance hydrophilicity and a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry. This allows for the specific and efficient labeling of biomolecules containing azide groups under biocompatible conditions.
Performance Comparison: this compound vs. Alternative Fluorophores
Here, we compare Cy3 with two popular classes of alternative dyes often used in FRET experiments: Alexa Fluor dyes and ATTO dyes.
| Feature | Cy3 | Alexa Fluor 555 | ATTO 550 |
| Excitation Max (nm) | ~550 | ~555 | ~550 |
| Emission Max (nm) | ~570 | ~565 | ~575 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~120,000 |
| Quantum Yield | ~0.15 (can vary significantly with environment)[1] | ~0.10 | ~0.80 |
| Förster Radius (R₀) with Cy5 (Å) | ~50-60 | ~60 | ~61 |
| Photostability | Good | Excellent | Excellent |
| pH Sensitivity | Low | Low | Low |
| Availability with BCN linker | Yes | Yes (custom synthesis may be required) | Yes |
Key Considerations:
-
Quantum Yield: ATTO 550 exhibits a significantly higher quantum yield compared to Cy3 and Alexa Fluor 555, which can lead to a brighter FRET signal when it is used as a donor. The quantum yield of Cy3 is known to be highly sensitive to its local environment and can increase upon binding to proteins.[2]
-
Photostability: While Cy3 has good photostability, Alexa Fluor and ATTO dyes are generally considered to be more robust, allowing for longer observation times in single-molecule experiments.
-
Cost: Cy3 derivatives are often more cost-effective than Alexa Fluor and ATTO dye conjugates.
Experimental Protocols
This section provides a detailed methodology for a typical FRET experiment involving the labeling of a protein with this compound and a subsequent FRET measurement.
Protein Labeling via Copper-Free Click Chemistry
This protocol describes the labeling of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Spin desalting columns.
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.
-
Dye Preparation: Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye using a spin desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum (~550 nm).
Single-Molecule FRET (smFRET) Measurement
This protocol outlines the general steps for an smFRET experiment using a total internal reflection fluorescence (TIRF) microscope.
Instrumentation:
-
TIRF microscope equipped with a high-numerical-aperture objective.
-
Laser for donor excitation (e.g., 532 nm for Cy3).
-
Dichroic mirrors and emission filters to separate donor and acceptor fluorescence.
-
Sensitive camera (e.g., EMCCD).
Procedure:
-
Surface Passivation: Prepare a quartz slide or glass coverslip with a passivated surface (e.g., PEG) to minimize non-specific binding of the labeled protein.
-
Immobilization: Immobilize the dual-labeled protein on the passivated surface at a low concentration to ensure that individual molecules are well-separated.
-
Imaging:
-
Excite the donor fluorophore (Cy3) with the appropriate laser.
-
Simultaneously acquire images in the donor and acceptor emission channels.
-
Record time-lapse movies to observe dynamic changes in FRET efficiency.
-
-
Data Analysis:
-
Identify single-molecule spots and extract the fluorescence intensity traces for the donor and acceptor channels over time.
-
Correct for background noise and spectral bleed-through.
-
Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_A + γ * I_D) where I_A and I_D are the acceptor and donor intensities, and γ is a correction factor for the difference in quantum yields and detection efficiencies of the donor and acceptor.
-
Visualizing FRET Principles and Workflows
To further clarify the concepts and procedures involved in FRET studies, the following diagrams have been generated using the Graphviz (DOT language).
FRET Signaling Pathway
Caption: The FRET process, where energy is transferred from an excited donor to an acceptor.
Experimental Workflow for a FRET-based Protein Interaction Study
Caption: A typical workflow for studying protein-protein interactions using FRET.
References
A Comparative Guide to Cy3-PEG3-endo-BCN and its Alternatives for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cy3-PEG3-endo-BCN, a widely used fluorescent probe for bioorthogonal chemistry, with its key alternatives. The performance of these tools is critical for the successful labeling and imaging of biomolecules in complex biological systems. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological and experimental workflows to aid in the selection of the optimal reagent for your research needs.
Performance Comparison of Fluorescent Probes for Bioorthogonal Labeling
The selection of a fluorescent probe for bioorthogonal labeling is a critical decision that balances the photophysical properties of the fluorophore with the kinetics and stability of the click chemistry handle. This section provides a quantitative comparison of this compound with prominent alternatives.
Data Summary: Photophysical Properties of Fluorophores
The brightness and photostability of the fluorophore are paramount for sensitive and long-term imaging. The following table compares the key photophysical properties of Cy3 with its common spectral alternatives, Alexa Fluor 555 and ATTO 565. Data is synthesized from manufacturer documentation and independent research.[1][2][3][4][5]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness* | Relative Photostability |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.1-0.3 | 1.0 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.1 | ~0.7 | High |
| ATTO 565 | ~564 | ~590 | ~120,000 | ~0.9 | ~7.2 | High |
*Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield) / 150,000.
Data Summary: Reaction Kinetics of Bioorthogonal Chemistries
The efficiency of the bioorthogonal reaction is determined by its rate constant. Strain-promoted azide-alkyne cycloaddition (SPAAC) using BCN is a popular choice, but inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines offer significantly faster kinetics.
| Bioorthogonal Reaction | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| SPAAC | endo-BCN + Benzyl Azide | ~0.29 | Slightly more reactive than exo-BCN. |
| SPAAC | exo-BCN + Benzyl Azide | ~0.19 | The less reactive, but more abundantly produced isomer in synthesis. |
| SPAAC | DBCO + Benzyl Azide | >1.0 | Generally faster than BCN-based SPAAC. |
| iEDDA (SPIEDAC) | Tetrazine + trans-cyclooctene (TCO) | ~10³ - 10⁶ | Extremely fast reaction rates, enabling rapid labeling at low concentrations. |
Key Alternatives to this compound
-
Alexa Fluor 555-DBCO: This probe combines the highly photostable Alexa Fluor 555 dye with a dibenzocyclooctyne (DBCO) handle. DBCO generally exhibits faster SPAAC kinetics than BCN, and Alexa Fluor 555 offers superior photostability compared to Cy3, making this a robust alternative for demanding imaging applications.
-
ATTO 565-Tetrazine: This alternative utilizes the exceptionally bright and photostable ATTO 565 dye functionalized with a tetrazine moiety. The tetrazine handle allows for extremely rapid labeling via the iEDDA reaction with a trans-cyclooctene (TCO) or other strained alkene-modified biomolecule. This combination is ideal for applications requiring very fast kinetics or for labeling low-abundance targets.
Experimental Protocols
Protocol 1: Metabolic Glycan Labeling and Live-Cell Imaging
This protocol describes the labeling of cell surface glycans using an azido-sugar and subsequent visualization with a BCN-functionalized fluorescent probe.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
This compound (or alternative probe)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
Procedure:
-
Metabolic Labeling:
-
Culture HeLa cells in complete DMEM.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
Fluorescent Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the probe in serum-free culture medium to a final concentration of 5-10 µM.
-
Wash the metabolically labeled cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed PBS to remove unreacted probe.
-
Replace the PBS with live-cell imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation using a BCN Linker
This protocol outlines the steps for conjugating a drug payload to an antibody via a BCN linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
BCN-PEG4-maleimide linker
-
Azide-functionalized cytotoxic payload
-
PBS, pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody-Linker Conjugation:
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Dissolve the BCN-PEG4-maleimide linker in DMSO to a stock concentration of 10 mM.
-
Add a 5- to 10-fold molar excess of the linker solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the BCN-functionalized antibody using an SEC column to remove excess linker.
-
-
Payload Attachment via SPAAC:
-
Dissolve the azide-functionalized payload in DMSO.
-
Add a 3- to 5-fold molar excess of the payload solution to the purified BCN-functionalized antibody.
-
Incubate the reaction for 4-16 hours at room temperature, protected from light.
-
-
Purification and Characterization:
-
Purify the final ADC using an SEC column to remove unreacted payload.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using HIC or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Visualizations
Signaling Pathway: EGFR Dimerization and Downstream Activation
Bioorthogonal labeling can be used to study the spatial organization and dynamics of cell surface receptors like the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and initiates downstream signaling cascades that regulate cell proliferation, survival, and migration. The diagram below illustrates a simplified overview of this pathway.
Caption: EGFR signaling pathway activation.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis and Analysis
The following diagram illustrates the workflow for the synthesis and characterization of an ADC using a BCN-containing linker.
Caption: Workflow for ADC synthesis and characterization.
References
Safety Operating Guide
Personal protective equipment for handling Cy3-PEG3-endo-BCN
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Cy3-PEG3-endo-BCN. Adherence to these procedures is essential for personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1][2]
To mitigate risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from chemical splashes.[3][4] |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental skin contact. For extended contact, consider double-gloving or using more robust chemical-resistant gloves. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation exposure. A respirator may be necessary for handling large quantities or if aerosolization is possible. |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills and dropped objects. |
Operational Plan: Safe Handling and Storage
Handling:
-
Read the SDS: Before working with any chemical, always review the Safety Data Sheet. For a related compound, the SDS indicates to wash skin thoroughly after handling and not to eat, drink, or smoke when using the product.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.
-
Spill Management: In case of a spill, ensure the area is well-ventilated. For liquid spills, use an inert absorbent material. Carefully collect the absorbed material and contaminated solids using non-sparking tools and place them in a labeled hazardous waste container for disposal.
Storage:
-
Store the compound in a tightly sealed container in a cool, well-ventilated area at -20°C for long-term stability.
-
Protect from light and moisture.
-
Keep away from strong acids/alkalis and strong oxidizing/reducing agents.
Disposal Plan: Chemical Waste Management
Due to its aquatic toxicity, this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Segregate solid waste (e.g., contaminated gloves, pipette tips, and wipes) from liquid waste (e.g., unused solutions).
-
Container Selection:
-
Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container.
-
Liquid Waste: Use a compatible, leak-proof, and sealable liquid waste container.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include hazard warnings such as "Acutely Toxic" and "Toxic to Aquatic Life".
-
Storage of Waste: Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Disposal Request: Follow your institution's Environmental Health and Safety (EHS) procedures to request a pickup from a licensed chemical waste disposal service.
Experimental Workflow and Safety Procedures
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
